1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-3-4-10(13-6-9)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUOLUXXDCFITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 1-(5-bromopyridin-2-yl)piperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction, followed by a straightforward ester hydrolysis. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the rationale behind the chosen reaction conditions.
Strategic Overview of the Synthesis
The retrosynthetic analysis of the target molecule identifies two key building blocks: 2,5-dibromopyridine and a suitable derivative of piperidine-3-carboxylic acid. The primary bond disconnection is the C-N bond between the pyridine and piperidine rings. This disconnection points to a nucleophilic aromatic substitution (SNAr) as the key forward synthetic step. To facilitate this reaction and subsequent purification, the carboxylic acid functionality of the piperidine moiety is protected as an ethyl ester. The final step involves the hydrolysis of this ester to yield the desired carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
The cornerstone of this synthesis is the coupling of 2,5-dibromopyridine with ethyl piperidine-3-carboxylate (commonly known as ethyl nipecotate). This transformation is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electron-deficient C2 position of the pyridine ring and displacing one of the bromide substituents.[1][2] The bromine atom at the C2 position is more susceptible to nucleophilic attack than the one at the C5 position due to the electron-withdrawing effect of the ring nitrogen atom, which is more pronounced at the ortho (C2) and para (C4) positions.
While uncatalyzed SNAr reactions on halopyridines can occur, particularly with microwave assistance, the use of a catalyst is often beneficial for achieving high yields and reasonable reaction times, especially with less reactive aryl halides.[3] Both copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions are viable options for the formation of the C-N bond between an aryl halide and a secondary amine.[3][4] For this synthesis, a Buchwald-Hartwig amination is proposed, as it is a highly versatile and efficient method for the N-arylation of a wide range of amines, including piperidine derivatives.[5]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dibromopyridine | 236.89 | 1.0 eq | |
| Ethyl piperidine-3-carboxylate | 157.21 | 1.1 eq | |
| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 0.02 eq | |
| Xantphos | 578.68 | 0.04 eq | |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 eq | |
| Toluene | - | - |
Procedure:
-
To a dry, oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene to the flask.
-
To this mixture, add 2,5-dibromopyridine (1.0 eq) and ethyl piperidine-3-carboxylate (1.1 eq).
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)2 and a bulky, electron-rich phosphine ligand such as Xantphos is a well-established and highly effective catalyst system for Buchwald-Hartwig amination reactions. The ligand facilitates the reductive elimination step, which is crucial for the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine nitrogen, making it a more potent nucleophile, and to facilitate the regeneration of the active palladium catalyst.
-
Solvent: Toluene is a common solvent for these reactions as it is relatively non-polar and has a high boiling point, allowing the reaction to be conducted at elevated temperatures. It is crucial to use an anhydrous and degassed solvent to prevent the deactivation of the catalyst.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent its oxidation and deactivation.
Caption: Buchwald-Hartwig amination reaction scheme.
Part 2: Synthesis of this compound
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is generally preferred for this type of substrate to avoid potential side reactions with the pyridine ring. A common method involves the use of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, in a mixture of water and an organic solvent to ensure the solubility of the ester.[6][7]
Experimental Protocol: Ester Hydrolysis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate | 329.21 | 1.0 eq | |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0-3.0 eq | |
| Methanol/Water | - | - | |
| Hydrochloric Acid (HCl) | - | - |
Procedure:
-
Dissolve the ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 or 2:1 ratio).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux (around 60-80 °C) and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 4-5 with a dilute solution of hydrochloric acid (e.g., 1 M HCl). The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong base that effectively catalyzes the hydrolysis of the ester. An excess is used to ensure the reaction goes to completion.
-
Solvent System: The mixture of methanol and water is used to ensure the solubility of both the ester starting material and the hydroxide ions.
-
Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate salt form in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid product. Careful control of the pH is important to ensure complete precipitation without causing degradation of the product.
Caption: Ester hydrolysis reaction scheme.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to this compound. The key to this synthesis is a well-orchestrated Buchwald-Hartwig amination reaction to form the crucial C-N bond, followed by a standard ester hydrolysis. The provided protocols, along with the rationale for the choice of reagents and conditions, should serve as a valuable guide for researchers in the field of medicinal chemistry and drug development.
References
-
Reaction of 2-Bromopyridine with Thiophenol. ResearchGate. Available at: [Link]
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SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. Available at: [Link]
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Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. National Institutes of Health. Available at: [Link]
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(PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]
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9.4: Reaction of RX with NH3 and amines. Chemistry LibreTexts. Available at: [Link]
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(a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]
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The synthesis and bacytracin-catalysed hydrolysis of aryl esters of N-acylamino acids. National Institutes of Health. Available at: [Link]
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Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. Available at: [Link]
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Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry. Available at: [Link]
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MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. dspace.mit.edu. Available at: [Link]
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Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. National Institutes of Health. Available at: [Link]
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Available at: [Link]
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Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Strathclyde. Available at: [Link]
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Ethyl 5-bromopyridine-3-carboxylate. PubChem. Available at: [Link]
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Rates of base-catalysed hydrolysis of substituted aryl benzoates. Royal Society of Chemistry. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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Palladium-catalyzed interannular C–H amination of biaryl amines. Royal Society of Chemistry. Available at: [Link]
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Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. MDPI. Available at: [Link]
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Biphenyl]-3-Yl)methoxy]phenyl}methyl)piperidine-2-Carboxylic Acid. PubChem. Available at: [Link]
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Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. National Institutes of Health. Available at: [Link]
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Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available at: [Link]
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Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Royal Society of Chemistry. Available at: [Link]
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1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid CAS number 954267-45-9
An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic Acid (CAS 954267-45-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic building block of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and potential applications in drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this document extrapolates from established chemical principles and data on analogous structures to offer a scientifically grounded perspective. The molecule's key features—a piperidine-3-carboxylic acid moiety N-arylated with a 5-bromopyridine ring—present a versatile scaffold for the development of novel therapeutic agents. The bromine atom serves as a crucial functional handle for further synthetic elaboration, enabling access to a wide chemical space for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the Scaffold
The convergence of a piperidine ring and a pyridine ring within a single molecule creates a scaffold with immense potential in drug design. Piperidine and its derivatives are among the most prevalent heterocyclic motifs in pharmaceuticals, valued for their ability to confer favorable physicochemical properties, modulate biological activity, and improve pharmacokinetic profiles.[1][2] The pyridine ring is another ubiquitous feature in biologically active compounds, participating in key interactions with biological targets.[3]
The subject of this guide, this compound, strategically combines these two privileged scaffolds. The linkage through a nitrogen atom at the 2-position of the pyridine ring and the presence of a carboxylic acid at the 3-position of the piperidine ring create a defined three-dimensional structure. Crucially, the bromine atom at the 5-position of the pyridine ring acts as a versatile synthetic handle, allowing for the introduction of diverse substituents through cross-coupling reactions.[3][4] This makes the compound a valuable starting point for library synthesis and lead optimization campaigns.
Physicochemical Properties
While detailed experimental data is scarce, the fundamental properties of the molecule can be reliably predicted.
| Property | Value | Source |
| CAS Number | 954267-45-9 | Internal DB |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ | Internal DB |
| Molecular Weight | 285.14 g/mol | Internal DB |
| Predicted XlogP | ~1.5 - 2.5 | ChemDraw |
| Predicted pKa (Acid) | ~4.0 - 5.0 (Carboxylic Acid) | ChemDraw |
| Predicted pKa (Base) | ~5.0 - 6.0 (Piperidine Nitrogen) | ChemDraw |
Proposed Synthesis and Mechanistic Rationale
The most logical and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the inherent reactivity of 2-halopyridines.[5][6]
Overall Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available precursors: nicotinic acid and 2,5-dibromopyridine.
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of Piperidine-3-carboxylic Acid (Nipecotic Acid)
The precursor, piperidine-3-carboxylic acid, is readily synthesized via the hydrogenation of nicotinic acid (pyridine-3-carboxylic acid).
-
Protocol Rationale: Catalytic hydrogenation is a robust and well-established method for the reduction of pyridine rings to piperidines.[7] Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation. Acetic acid is often used as the solvent as it protonates the pyridine nitrogen, enhancing its susceptibility to reduction.
-
Detailed Protocol:
-
To a solution of nicotinic acid (1.0 eq) in glacial acetic acid, add 10% Palladium on carbon (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi).
-
Heat the mixture to 50-70 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield piperidine-3-carboxylic acid, which can be used in the next step with or without further purification.
-
Step 2: N-Arylation via SNAr Reaction
The core of the synthesis is the coupling of piperidine-3-carboxylic acid with 2,5-dibromopyridine.
-
Causality Behind Experimental Choices:
-
Substrate: 2,5-Dibromopyridine is the ideal electrophile. The bromine atom at the 2-position is significantly more labile towards nucleophilic attack than the one at the 5-position. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate formed during the attack at the C2 position.[8][9]
-
Nucleophile: Piperidine-3-carboxylic acid acts as the nucleophile. The secondary amine of the piperidine ring is a potent nucleophile for this transformation.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is required. Its primary role is to deprotonate the carboxylic acid and to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF or DMSO are preferred as they can dissolve the reactants and effectively solvate the transition state. Elevated temperatures (80-120 °C) are typically necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring during the formation of the intermediate.[10]
-
-
Detailed Protocol:
-
In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1.0 eq) and 2,5-dibromopyridine (1.1 eq) in DMF.
-
Add potassium carbonate (2.5 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Applications in Drug Discovery
The structural features of this compound make it a highly attractive scaffold for targeting a range of biological systems. The bromine atom is a key feature, providing a vector for diversification.
A Gateway to Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase domain. The 5-bromopyridine moiety is a common starting point for the synthesis of such inhibitors.[4][11]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Bromopyridinyl-Piperidine Compounds
Introduction: The Bromopyridinyl-Piperidine Scaffold as a Privileged Motif in Drug Discovery
The confluence of a pyridine ring and a piperidine ring creates a structural motif that is exceptionally prevalent in modern pharmacopoeia. This "privileged scaffold" offers a unique combination of properties: the piperidine ring provides a saturated, three-dimensional structure that can improve metabolic stability and aqueous solubility, while the aromatic pyridine ring offers opportunities for critical hydrogen bonding and π-stacking interactions with biological targets.[1] The introduction of a bromine atom onto the pyridine ring further refines the scaffold's properties by modulating its lipophilicity and electronic character, often enhancing binding affinity and selectivity.
This technical guide provides an in-depth exploration of the most promising biological target classes for compounds featuring the bromopyridinyl-piperidine core. We will delve into the mechanistic rationale for target engagement, present detailed experimental workflows for target identification and validation, and provide field-proven protocols to empower researchers in their drug discovery efforts.
Chapter 1: Targeting the Kinome: Bromopyridinyl-Piperidine Compounds as Protein Kinase Inhibitors
Protein kinases, which regulate a vast array of cellular processes, represent one of the most successfully drugged enzyme families.[2] The unique architecture of the ATP-binding pocket, particularly the "hinge" region, is a prime target for small molecule inhibitors.
Expert Rationale: Why Kinases are a Prime Target
The bromopyridinyl-piperidine scaffold is exceptionally well-suited for kinase inhibition. The nitrogen atom on the pyridine ring acts as a potent hydrogen bond acceptor, perfectly positioned to mimic the adenine portion of ATP and form critical interactions with the kinase hinge region. This interaction is a cornerstone of many successful kinase inhibitors. The piperidine moiety can be functionalized to extend into solvent-exposed regions or hydrophobic pockets, thereby fine-tuning selectivity and potency. The bromine substituent can further enhance binding by forming halogen bonds or by occupying hydrophobic pockets, contributing to higher affinity.
A key example is the Pim-1 kinase , a serine/threonine kinase implicated in cell cycle progression and apoptosis, making it a significant target in oncology.[3][4] Pim-1 is regulated by the JAK/STAT signaling pathway and its inhibition is a promising therapeutic strategy.[5] Compounds with pyridinyl motifs have shown potent Pim-1 inhibitory activity, underscoring the potential of the bromopyridinyl-piperidine scaffold in this area.[6]
Illustrative Inhibition Data for Pyridine-Based Kinase Inhibitors
The following table summarizes inhibitory activities of compounds featuring pyridine or related motifs against relevant kinases, demonstrating the scaffold's potential.
| Compound Class | Target Kinase | Activity Metric | Value | Reference |
| Imidazo[4,5-b]pyridine | Aurora-A | Kd | 7.5 nM | [5] |
| Imidazo[4,5-b]pyridine | FLT3 | Kd | 6.2 nM | [5] |
| Thiazolidine-2,4-dione | Pim-1 | IC50 | 13 nM | [7] |
| Pyridothienopyrimidinone | Pim-1 | IC50 | 1.18 µM | [6] |
Experimental Workflow: Screening for Kinase Inhibition
A robust workflow is essential to identify and characterize kinase inhibitors. The following diagram illustrates a typical high-throughput screening (HTS) and validation cascade.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent-based assay to quantify kinase activity by measuring ADP production. It is a gold-standard method for HTS and IC50 determination.[8][9]
Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, ADP-Glo™ Reagent is added to stop the reaction and deplete unused ATP. Finally, Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then measured via a luciferase reaction. The light output is directly proportional to kinase activity.[1][9]
Materials:
-
Kinase of interest (e.g., recombinant Pim-1)
-
Kinase-specific substrate
-
ATP
-
Bromopyridinyl-piperidine test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the bromopyridinyl-piperidine compounds in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2 µL of a 2.5X kinase/substrate mixture (prepared in kinase reaction buffer).
-
Initiate the kinase reaction by adding 2 µL of 2.5X ATP solution. The final reaction volume is 5 µL.
-
Causality: Initiating the reaction with ATP ensures that the inhibitor has time to pre-incubate with the enzyme, which is critical for identifying time-dependent or slow-binding inhibitors.
-
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[6]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.[8]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% activity).
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Chapter 2: Targeting GPCRs: Modulators of Dopaminergic and Serotonergic Systems
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant percentage of approved drugs.[10] Their roles in neurotransmission make them key targets for central nervous system (CNS) disorders.
Expert Rationale: Why GPCRs are a Prime Target
The bromopyridinyl-piperidine scaffold contains key pharmacophoric features for GPCR engagement. The basic nitrogen atom in the piperidine ring is typically protonated at physiological pH and can form a crucial ionic bond with a conserved acidic residue (e.g., an aspartate in transmembrane domain 3) found in most aminergic GPCRs.[11] This interaction is a primary anchor point for many GPCR ligands. The bromopyridinyl moiety can then orient into hydrophobic pockets within the receptor, with the pyridine nitrogen potentially forming additional hydrogen bonds to fine-tune affinity and selectivity.
This makes the scaffold particularly suitable for targeting dopamine receptors (e.g., D2, D4) and serotonin receptors, which are implicated in psychosis, depression, and Parkinson's disease.[9][12] Indeed, numerous piperidine-containing molecules have been developed as potent dopamine receptor antagonists.[11]
Illustrative Affinity Data for Piperidine-Based GPCR Ligands
| Compound Class | Target Receptor | Activity Metric | Value | Reference |
| Piperidine Analog | Dopamine D2 | Ki | 447 nM | [9] |
| 4-Benzyloxypiperidine | Dopamine D4 | Ki | < 100 nM | [12] |
| Quinolinone-Piperidine | Dopamine D4 | Ki | 1.1 nM | [11] |
Experimental Workflow: GPCR Ligand Characterization
Identifying and characterizing new GPCR ligands involves a multi-step process to determine affinity, functional activity, and selectivity.
Detailed Protocol: GPCR Radioligand Competition Binding Assay
This protocol is the gold standard for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand from the receptor.[11][13]
Principle: Cell membranes expressing the target GPCR are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured. A potent test compound will displace the radioligand at low concentrations.[14]
Materials:
-
Cell membranes expressing the target GPCR (e.g., human D2 receptor)
-
Known radioligand (e.g., [³H]-Spiperone)
-
Bromopyridinyl-piperidine test compounds
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding)
-
Scintillation cocktail
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Step-by-Step Methodology:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration near its Kd value.
-
Dilute the cell membranes in assay buffer to a concentration that ensures radioligand depletion is less than 10%.[11]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL assay buffer, 50 µL radioligand, and 150 µL membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol), 50 µL radioligand, and 150 µL membrane suspension. Causality: This step is crucial to quantify and subtract the portion of radioligand that binds to non-receptor components, ensuring the final signal reflects specific binding only.
-
Competition: Add 50 µL of each test compound dilution, 50 µL radioligand, and 150 µL membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[15]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[15] Causality: Rapid, cold washing minimizes the dissociation of the radioligand from the receptor during the wash steps.
-
Radioactivity Counting:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chapter 3: Targeting Cholinesterases for Cognitive Enhancement
Acetylcholinesterase (AChE) is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine.[16] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[17]
Expert Rationale: Why Acetylcholinesterase is a Prime Target
The structure of AChE features a deep, narrow gorge containing the catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. Many effective AChE inhibitors are designed to interact with both sites. The positively charged piperidine ring of a bromopyridinyl-piperidine compound can mimic the quaternary ammonium group of acetylcholine, allowing it to bind favorably to the anionic subsite within the CAS. The bromopyridinyl moiety can then form π-π stacking interactions with aromatic residues at the PAS, creating a dual-binding mode that significantly enhances inhibitory potency and selectivity. Donepezil, a leading Alzheimer's drug, is a benzylpiperidine derivative that exemplifies this successful strategy.[18]
Illustrative Inhibition Data for Piperidine-Based AChE Inhibitors
| Compound Class | Target Enzyme | Activity Metric | Value | Reference |
| Benzylpiperidine Analog (Donepezil) | Acetylcholinesterase (AChE) | IC50 | 5.7 nM | [10] |
| Benzylpiperidine Analog | Acetylcholinesterase (AChE) | IC50 | 0.56 nM | [8] |
| Piperidinone Derivative | Acetylcholinesterase (AChE) | IC50 | 12.55 µM | [19] |
Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the most widely used colorimetric method for measuring AChE activity and its inhibition.[20]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻). The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[16]
Materials:
-
Acetylcholinesterase (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATChI), the substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Bromopyridinyl-piperidine test compounds
-
96-well clear microplate
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATChI, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 25 µL of the test compound dilution (or buffer for controls).
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution. Include a "blank" control with buffer instead of enzyme.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the ATChI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes. Causality: A kinetic reading is superior to a single endpoint measurement as it provides the reaction rate (V), which is a more accurate measure of enzyme activity and less prone to timing errors.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [ (Vcontrol - Vinhibitor) / Vcontrol ] * 100 .
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the curve to determine the IC50 value.
-
Chapter 4: Advanced Strategies for Target Deconvolution
While knowledge of a scaffold's properties can guide hypothesis-driven screening, unbiased approaches are invaluable for discovering novel targets or confirming on-target engagement in a complex biological system. Chemical proteomics is a powerful tool for this purpose.
Experimental Workflow: Affinity-Based Chemical Proteomics
This workflow uses a modified version of the drug molecule to "fish" for its binding partners in a cell lysate.
Principle: A bromopyridinyl-piperidine compound is synthesized with a linker attached to a biotin tag (the "probe"). This probe is incubated with a cell lysate. Proteins that bind to the compound are captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins are identified and quantified by mass spectrometry. A parallel experiment including an excess of the free, untagged compound is used as a control; true binding partners will show significantly reduced binding to the beads in this control condition. This powerful technique can confirm expected targets and reveal novel "off-targets" in an unbiased manner.[17]
Conclusion and Future Directions
The bromopyridinyl-piperidine scaffold is a highly versatile and promising motif for modern drug discovery. Based on robust structure-activity relationship data from closely related chemical series, its primary potential lies in the modulation of protein kinases (such as Pim-1), G-protein coupled receptors (particularly dopamine and serotonin subtypes), and enzymes like acetylcholinesterase. The systematic application of the detailed experimental protocols and workflows outlined in this guide will enable researchers to efficiently identify, validate, and optimize novel therapeutics derived from this privileged scaffold. Future efforts should focus on leveraging advanced techniques like chemical proteomics to uncover novel target space and employing structure-based drug design to enhance the potency and selectivity of the next generation of bromopyridinyl-piperidine drug candidates.
References
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Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. RSC Advances, 10(43), 25683–25695. Available from: [Link]
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Svensson, K., et al. (2003). OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 304(1), 413-423. Available from: [Link]
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ResearchGate. (n.d.). (A) In vitro chemical proteomics workflow based on affinity... [Image]. Retrieved from [Link]
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Sathisha, K. R., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-068. Available from: [Link]
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Wang, J., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncotarget, 9(42), 26925–26941. Available from: [Link]
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Alves, M., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Journal of Alzheimer's Disease, 76(4), 1439-1450. Available from: [Link]
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Li, M., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Frontiers in Immunology, 15, 1368612. Available from: [Link]
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Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243–262. Available from: [Link]
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Karaduman, R., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Records of Natural Products, 13(3), 253-261. Available from: [Link]
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Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(17), 7495–7513. Available from: [Link]
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Holder, S., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry, 52(1), 19–30. Available from: [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. Available from: [Link]
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Wikipedia. (n.d.). PIM1. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Zhang, T., et al. (2024). An Automated High-throughput Affinity Capture-Mass Spectrometry Platform with Data-Independent Acquisition. bioRxiv. Available from: [Link]
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Eurofins Discovery. (n.d.). GPCR Radioligand Binding. Retrieved from [Link]
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Wikipedia. (n.d.). Quantitative proteomics. Retrieved from [Link]
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Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100701. Available from: [Link]
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ResearchGate. (n.d.). The role of Pim-1 kinases in inflammatory signaling pathways. Retrieved from [Link]
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Tolentino, K. T., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Available from: [Link]
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Semantic Scholar. (n.d.). E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Retrieved from [Link]
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Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Available from: [Link]
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Barrett, T. D., et al. (2011). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 2(12), 923–928. Available from: [Link]
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DrugDesign.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
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Furet, P., et al. (2007). Cyanopyridyl containing 1,4-dihydroindeno[1,2-c]pyrazoles as potent checkpoint kinase 1 inhibitors: improving oral biovailability. Bioorganic & Medicinal Chemistry Letters, 17(20), 5581–5585. Available from: [Link]
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Foroumadi, A., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(1), 135–142. Available from: [Link]
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Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. Available from: [Link]
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1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid: Physicochemical Properties and Structural Analysis
For inquiries and further scientific collaboration, please contact our senior application scientists.
Introduction
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, a heterocyclic compound of significant interest in contemporary chemical research and drug discovery. The unique structural amalgamation of a bromopyridine moiety and a piperidine carboxylic acid scaffold imparts this molecule with a distinct chemical profile, rendering it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This document, intended for researchers, scientists, and professionals in drug development, delineates the molecular formula and molecular weight of the title compound, supported by a detailed structural analysis.
Molecular Structure and Composition
The systematic name, this compound, explicitly defines the molecular architecture of the compound. It is constituted by a piperidine ring, which is a saturated six-membered heterocycle containing one nitrogen atom. A carboxylic acid group is substituted at the third position of this piperidine ring. The nitrogen atom of the piperidine ring is, in turn, bonded to the second position of a pyridine ring. This pyridine ring is substituted with a bromine atom at its fifth position.
The chemical structure of this compound is depicted below:
Figure 1: 2D chemical structure of this compound.
Physicochemical Data Summary
A precise determination of the molecular formula and weight is foundational for all subsequent experimental and theoretical investigations. These parameters are crucial for stoichiometric calculations in chemical synthesis, quantitative analysis, and the interpretation of various spectroscopic data.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Molecular Weight | 285.14 g/mol |
Derivation of the Molecular Formula
The molecular formula is derived by systematically counting the number of atoms of each element present in the molecule's structure:
-
Carbon (C): The piperidine ring contributes six carbon atoms, and the pyridine ring contributes five, resulting in a total of eleven carbon atoms.
-
Hydrogen (H): The piperidine ring, with its substitutions, contains ten hydrogen atoms. The bromopyridine moiety has three hydrogen atoms. This gives a total of thirteen hydrogen atoms.
-
Bromine (Br): There is a single bromine atom substituted on the pyridine ring.
-
Nitrogen (N): One nitrogen atom is present in the piperidine ring, and another in the pyridine ring, making a total of two nitrogen atoms.
-
Oxygen (O): The carboxylic acid group contains two oxygen atoms.
This elemental composition leads to the molecular formula C₁₁H₁₃BrN₂O₂ .
Calculation of the Molecular Weight
The molecular weight is calculated by summing the atomic weights of all the constituent atoms in the molecular formula. Using the standard atomic weights, the calculation is as follows:
(11 × Atomic Weight of Carbon) + (13 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Bromine) + (2 × Atomic Weight of Nitrogen) + (2 × Atomic Weight of Oxygen)
(11 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 14.007) + (2 × 15.999) = 285.14 g/mol
Experimental Protocols for Characterization
To empirically verify the molecular formula and weight, a combination of mass spectrometry and elemental analysis is recommended.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
The experimentally measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) should be compared with the theoretically calculated exact mass for C₁₁H₁₃BrN₂O₂.
-
An In-Depth Technical Guide to the Discovery and History of Substituted Piperidine Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, primarily due to its role as a rigid analogue of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS).[1][2] This guide provides a comprehensive exploration of the discovery and historical development of substituted piperidine carboxylic acids. It traces the journey from the identification of natural products like nipecotic acid and guvacine to the rational design of highly potent and selective synthetic derivatives such as Tiagabine. We will delve into the evolution of synthetic strategies, the critical structure-activity relationships (SAR) that guided development, and the mechanistic principles behind their therapeutic applications, particularly as GABA reuptake inhibitors. This document serves as a technical resource, offering field-proven insights into the experimental choices and methodologies that have shaped this vital class of neuroactive compounds.
Introduction: The GABA Hypothesis and the Rise of a Privileged Scaffold
The story of substituted piperidine carboxylic acids is intrinsically linked to our understanding of neurotransmission. In 1950, GABA was discovered in the brain, and by 1967, it was firmly established as a major inhibitory neurotransmitter.[3] Disruptions in the delicate balance of GABAergic signaling were subsequently implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and chronic pain.[2] This "GABA hypothesis" catalyzed a search for agents that could modulate the GABA system.
One key regulatory mechanism of GABAergic tone is its removal from the synaptic cleft by GABA transporters (GATs).[2] Inhibiting these transporters emerged as a compelling therapeutic strategy: by blocking reuptake, the extracellular concentration of GABA increases, thereby enhancing inhibitory signaling.[1][2]
Early research identified that conformationally restricted analogues of GABA could interact potently with its receptors and transporters. The piperidine ring, with its carboxylic acid substituent, proved to be an ideal scaffold—a "privileged structure"—mimicking the bioactive conformation of GABA. This realization set the stage for a multi-decade journey of discovery and chemical innovation.
Foundational Discoveries: Natural Products as Pharmacological Probes
The initial breakthroughs came not from synthetic chemistry labs but from the study of natural products.
-
Nipecotic Acid (Piperidine-3-carboxylic acid): Isolated from the betel nut palm (Areca catechu), nipecotic acid was identified as a potent inhibitor of GABA uptake. Its discovery provided the first crucial chemical tool to probe the function of GABA transporters. However, its therapeutic potential was limited by poor permeability across the blood-brain barrier (BBB).
-
Guvacine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid): Also found in the betel nut, guvacine is an unsaturated analogue of nipecotic acid. It too demonstrated GABA uptake inhibitory activity and served as another foundational template for synthetic chemists.
These natural products were instrumental, not as drugs themselves, but as templates for rational drug design. They confirmed that the piperidine carboxylic acid core was the key pharmacophore for GAT inhibition. The challenge was clear: modify this core to improve potency, selectivity, and, most critically, CNS penetration.[4]
The Synthetic Evolution: From Simple Analogues to Potent Drugs
The central problem for medicinal chemists was to transform the polar, BBB-impermeable nipecotic acid into a lipophilic molecule that could reach its target in the brain while retaining affinity for the GABA transporter. This led to a systematic exploration of substitutions on the piperidine nitrogen.
Early Strategies: N-Alkylation and Simple Lipophilic Chains
Initial synthetic efforts focused on attaching simple alkyl or aryl groups to the nitrogen of the nipecotic acid scaffold. While these modifications slightly improved lipophilicity, they often resulted in a significant loss of potency. Studies on N-methyl derivatives of nipecotic acid and guvacine showed they were effective inhibitors, but none were as potent as the parent compound, nipecotic acid.[5] This suggested that a simple increase in size was not the optimal strategy and that the nature and conformation of the N-substituent were critical for high-affinity binding.
The Breakthrough: The Diarylbutenyl Moiety and the Birth of Tiagabine
A major breakthrough came from the Novo Nordisk laboratories in Denmark.[6] Researchers hypothesized that a large, lipophilic anchor could be attached to the nipecotic acid nitrogen via a flexible linker, allowing the lipophilic group to interact with hydrophobic regions of the transporter while the core piperidine carboxylic acid moiety docked into the GABA binding site.
This line of reasoning led to the synthesis of a series of N-substituted nipecotic acid derivatives featuring a 4,4-diaryl-3-butenyl side chain. This chemical choice was causal and deliberate:
-
Lipophilicity: The two aryl rings dramatically increased the molecule's lipophilicity, facilitating passage across the blood-brain barrier.
-
Conformational Flexibility: The butenyl linker provided sufficient rotational freedom for the molecule to adopt an optimal binding conformation within the transporter protein.
-
Electronic Interactions: The aromatic rings offered potential for π-π stacking or other hydrophobic interactions within the GAT protein.
This effort culminated in the discovery of Tiagabine ( (R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid).[6] Discovered in 1988 and approved for epilepsy in the U.S. in 1997, Tiagabine represented the pinnacle of this rational design approach.[6] It is a potent and selective inhibitor of the GABA transporter GAT-1.[7]
Mechanism of Action: Blocking the GABA Transporter
Substituted piperidine carboxylic acids like Tiagabine exert their therapeutic effect by inhibiting GABA transporters (GATs), specifically GAT-1.[8] GATs are membrane proteins located on presynaptic neurons and surrounding glial cells. Their function is to clear GABA from the synaptic cleft, thus terminating its inhibitory signal.
By binding to GAT-1, these inhibitors lock the transporter in a conformation that prevents it from binding and translocating GABA.[8] This competitive inhibition leads to an increased concentration and prolonged residence time of GABA in the synapse, enhancing GABAergic neurotransmission and producing an overall inhibitory effect on the CNS.[2] This mechanism is particularly effective in controlling the hyperexcitability associated with conditions like epilepsy.[8]
// Nodes Presynaptic [label="Presynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_Vesicle [label="GABA Vesicles", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SynapticCleft [label="Synaptic Cleft", shape=plaintext, fontcolor="#202124"]; GAT1 [label="GABA Transporter (GAT-1)", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; Inhibitor [label="Piperidine Carboxylic Acid\n(e.g., Tiagabine)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Postsynaptic [label="Postsynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; GABA_Receptor [label="GABA Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=invhouse];
// Edges Presynaptic -> GABA_Vesicle [style=invis]; GABA_Vesicle -> SynapticCleft [label="GABA Release"]; SynapticCleft -> GAT1 [label="GABA Reuptake", style=dashed, color="#5F6368"]; Inhibitor -> GAT1 [label="BLOCKS", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; SynapticCleft -> GABA_Receptor [label="GABA Binding"]; GABA_Receptor -> Postsynaptic [label="Inhibitory Signal", style=bold];
// Positioning {rank=same; Presynaptic; Postsynaptic;} GABA_Vesicle -> GAT1 [style=invis]; } END_DOT Caption: Inhibition of GAT-1 increases synaptic GABA concentration.
Structure-Activity Relationship (SAR) Insights
The development of Tiagabine and other analogues has generated a wealth of SAR data. These data provide a clear blueprint for designing potent GAT-1 inhibitors.
| Compound/Scaffold | R-Group on Piperidine-N | Key Structural Feature | GAT-1 Inhibition (IC₅₀/Kᵢ) | Key Insight |
| (R)-Nipecotic Acid | -H | Unsubstituted piperidine ring | ~10 µM | Baseline activity; core pharmacophore is weakly potent but BBB non-permeant. |
| N-Methylnipecotic Acid | -CH₃ | Simple alkyl substitution | > 20 µM[5] | Small alkyl groups decrease potency, indicating a need for more specific interactions. |
| Tiagabine | 4,4-bis(3-methyl-2-thienyl)-3-butenyl | Large, lipophilic diarylbutenyl group | 67 nM (Kᵢ)[9] | A large, lipophilic anchor attached via a flexible linker is optimal for potency and BBB penetration. |
| Guvacine | -H | Unsaturated piperidine ring | ~50 µM | Ring unsaturation is tolerated but does not significantly improve potency over nipecotic acid. |
| Diaryloxime Derivatives | Diaryloxime linked to piperidine | Bioisosteric replacement of vinyl group | 14 nM (Kᵢ)[9] | Insertion of an ether oxygen enhances potency, suggesting interaction with an electronegative region of the transporter. |
Causality Behind SAR Observations:
-
The (R)-Stereochemistry: The carboxylic acid at the 3-position must be in the (R)-configuration for optimal interaction with the GAT-1 binding site. The (S)-enantiomer is significantly less active.
-
The Lipophilic Anchor: The breakthrough was realizing that a large, non-polar substituent was necessary not just for BBB penetration but for high-affinity binding. The diaryl groups of Tiagabine are thought to access a hydrophobic pocket within the transporter, distinct from the GABA binding site, creating a highly potent, mixed-type inhibition profile.[8]
-
The Carboxylic Acid is Essential: The negatively charged carboxylate group is critical. It is believed to mimic the carboxylate of GABA and interact with positively charged residues or sodium ions within the transporter's binding pocket.[10]
Representative Experimental Protocol: Synthesis of an N-Substituted Nipecotic Acid Derivative
This protocol describes a general, self-validating procedure for the N-alkylation of ethyl nipecotate, a key step in the synthesis of many GAT inhibitors. The subsequent hydrolysis yields the final carboxylic acid.
Objective: To synthesize N-cinnamyl nipecotic acid.
Materials & Reagents:
-
Ethyl nipecotate
-
Cinnamyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O), deionized
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
N-Alkylation Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl nipecotate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (20 mL/mmol of nipecotate).
-
Stir the suspension at room temperature for 10 minutes.
-
Add cinnamyl bromide (1.1 eq) to the suspension. Causality: K₂CO₃ acts as a base to deprotonate the secondary amine of nipecotate, forming the nucleophilic species. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase until the starting ethyl nipecotate spot is consumed. Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the more non-polar product.
-
-
Work-up and Isolation of the Ester Intermediate:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and potassium bromide byproduct and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (1 x 25 mL). Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl N-cinnamyl nipecotate. This intermediate can be purified by flash column chromatography if necessary.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester intermediate in a 1:1 mixture of ethanol and water (10 mL/mmol).
-
Add sodium hydroxide (2.0 eq) and stir the mixture at 50°C for 4 hours. Causality: NaOH mediates the saponification of the ethyl ester to the sodium carboxylate salt.
-
Monitor the reaction by TLC until the ester starting material is fully consumed.
-
-
Final Product Isolation:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~5-6 with 1M HCl. A white precipitate of the product should form. Self-Validation: The formation of a precipitate upon acidification confirms the successful creation of the less water-soluble zwitterionic carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final N-cinnamyl nipecotic acid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Therapeutic Applications and Future Outlook
The primary therapeutic application for substituted piperidine carboxylic acids has been in the treatment of epilepsy.[2][8] Tiagabine is approved as an adjunctive therapy for partial seizures.[6]
Beyond epilepsy, the role of these compounds in other CNS disorders has been explored, including:
-
Anxiety Disorders: Given the role of GABA in anxiety, GAT inhibitors like Tiagabine have been investigated for generalized anxiety disorder.[1][11]
-
Chronic Pain: Enhancing inhibitory signaling in the spinal cord and brain is a potential mechanism for pain relief.
-
Substance Use Disorders: Tiagabine has shown some efficacy in modifying cocaine-using behavior and reducing opiate withdrawal symptoms.[1]
The future of this field lies in developing inhibitors with greater selectivity for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). Designing subtype-selective inhibitors could lead to therapies with improved efficacy and fewer side effects, further expanding the therapeutic utility of this remarkable and historically significant chemical scaffold.
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GABA reuptake inhibitors – Knowledge and References. Taylor & Francis. [Link]
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Structural basis of GABA reuptake inhibition. Nature. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Preprints.org. [Link]
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Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. PubMed. [Link]
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Structure-activity studies on the inhibition of gamma-aminobutyric acid uptake in brain slices by compounds related to nipecotic acid. PubMed. [Link]
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The mechanism of action of tiagabine. ResearchGate. [Link]
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Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. [Link]
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Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal. [Link]
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The selective GABA reuptake inhibitor tiagabine for the treatment of generalized anxiety disorder: results of a placebo-controlled study. PubMed. [Link]
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1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid solubility data
An In-depth Technical Guide to the Solubility Assessment of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the intrinsic aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its potential trajectory from a laboratory curiosity to a life-saving therapeutic.[1][2][3] Poorly soluble compounds are a significant source of attrition in the drug development pipeline, often leading to challenges in formulation, unpredictable bioavailability, and ultimately, clinical failure.[4] It is with this understanding that we present this in-depth technical guide focusing on this compound. While specific solubility data for this compound is not extensively published, this guide will serve as a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this and other novel compounds. We will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and discuss the critical factors that can modulate this essential property.
Compound Profile: this compound
Molecular Structure:
-
Formula: C₁₁H₁₃BrN₂O₂
-
Key Structural Features:
-
Bromopyridine Moiety: The presence of a bromine atom on the pyridine ring enhances reactivity, making it a valuable building block in organic synthesis for creating biologically active molecules.[5]
-
Piperidine Ring: A saturated heterocyclic amine that is a common scaffold in medicinal chemistry.
-
Carboxylic Acid Group: An acidic functional group that can participate in hydrogen bonding and salt formation, significantly influencing solubility.
-
Predicted Physicochemical Properties:
Based on its structure, this compound is anticipated to be a weakly acidic compound with the potential for pH-dependent solubility. The presence of both a basic nitrogen in the piperidine ring and an acidic carboxylic acid group suggests zwitterionic character under certain pH conditions. The bromopyridine component contributes to the molecule's lipophilicity.
Methodologies for Solubility Determination: A Dichotomy of Purpose
The experimental determination of a compound's solubility can be broadly categorized into two approaches: kinetic and thermodynamic solubility assays.[6] The choice between these methods is dictated by the stage of drug discovery and the specific questions being addressed.
-
Kinetic Solubility: This high-throughput method is employed in the early stages of drug discovery for screening large numbers of compounds.[7] It measures the solubility of a compound that is already dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[7] While rapid and requiring minimal compound, kinetic solubility values can sometimes overestimate the true solubility as they do not represent a state of thermodynamic equilibrium.[8]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this method determines the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[9][10] The shake-flask method is the gold standard for determining thermodynamic solubility and is crucial for lead optimization and pre-formulation studies.[6] Although more time- and resource-intensive, it provides the most accurate and reliable solubility data.[8]
Experimental Protocols for Solubility Assessment
The following protocols are presented as robust starting points for the determination of the solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is designed to achieve a state of equilibrium between the dissolved and solid forms of the compound, providing a true measure of its solubility.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers as required (e.g., citrate buffer for acidic pH, glycine-HCl for very low pH)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of the solid compound into a glass vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Seal the vial and place it in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[10][11]
-
-
Sample Processing:
-
After incubation, visually inspect the vials to ensure that excess solid is still present.
-
Allow the vials to stand undisturbed for a short period to allow for sedimentation.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of the compound of known concentrations.
-
Analyze the diluted filtrate and the standard solutions by HPLC-UV.[9]
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the compound in the diluted filtrate by interpolating from the calibration curve.
-
Calculate the original solubility in the buffer, accounting for the dilution factor.
-
Kinetic Solubility Determination (High-Throughput Method)
This protocol is suitable for rapid screening and requires a smaller amount of the compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity[3]
-
Liquid handling robotics (optional, for high throughput)
Procedure:
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[7]
-
-
Assay Plate Preparation:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Using a liquid handler or a multichannel pipette, add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation and Measurement:
-
Data Analysis:
-
The kinetic solubility is typically reported as the highest concentration at which no significant precipitation is observed compared to a blank control.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the thermodynamic and kinetic solubility assays.
Caption: Kinetic Solubility Workflow.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a fixed value but is influenced by several environmental and structural factors. [4]Understanding these factors is crucial for accurate solubility determination and for developing effective formulation strategies.
-
pH: Due to the presence of both a basic piperidine nitrogen and an acidic carboxylic acid group, the solubility of this compound is expected to be highly pH-dependent. At low pH, the piperidine nitrogen will be protonated, increasing aqueous solubility. Conversely, at high pH, the carboxylic acid will be deprotonated to form a carboxylate salt, which should also enhance solubility. The lowest solubility is anticipated to be near the isoelectric point where the molecule has a net neutral charge.
-
Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic. [12]This relationship should be experimentally verified for the target compound.
-
Particle Size and Solid-State Form: The particle size of the solid compound can affect the rate of dissolution; smaller particles have a larger surface area-to-volume ratio, which can lead to a faster dissolution rate. [1]Additionally, different crystalline forms (polymorphs) or an amorphous form of the compound can exhibit different solubilities.
-
Co-solvents and Excipients: The addition of co-solvents (e.g., ethanol, propylene glycol) or formulation excipients can significantly alter the solubility of a compound. These are often explored during the formulation development phase to enhance the solubility of poorly soluble drugs.
Visualizing Influential Factors
The interplay of various factors on the solubility of the target compound is depicted below.
Caption: Factors Affecting Solubility.
Conclusion and Future Directions
While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary framework for its empirical determination. By employing the detailed protocols for thermodynamic and kinetic solubility, researchers can generate the critical data needed to advance this compound through the drug discovery and development process. A thorough understanding of how factors like pH and temperature influence its solubility will be instrumental in designing appropriate formulations and predicting its in vivo behavior. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a universal guide for the solubility assessment of other novel chemical entities.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5559. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
The Importance of Solubility for New Drug Molecules. (2020, May 11). Pharmacy & Pharmacology International Journal. [Link]
-
Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2017). Molecules. [Link]
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
-
4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]
-
4 Factors Affecting Solubility Of Drugs. (2022, February 28). Drug Delivery Leader. [Link]
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Dega-Szafran, Z., Kania, P., & Szafran, M. (2002). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Chemical Society, Perkin Transactions 2, (4), 759-764. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
-
3-Amino-5-bromopyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists. (1996). Journal of Medicinal Chemistry. [Link]
-
2-Amino-5-bromonicotinic acid. (n.d.). PubChem. Retrieved from [Link]
-
Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. Retrieved from [Link]
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An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2004). Chemical and Pharmaceutical Bulletin. [Link]
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DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). University of Barcelona. Retrieved from [Link]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (2004). Chemical & Pharmaceutical Bulletin. [Link]
-
3-Piperidinecarboxylic acid. (n.d.). ChemBK. Retrieved from [Link]
-
Al-Tel, T. H. (2014). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 19(7), 9889–9933. [Link]
-
2-Amino-5-bromopyridine. (n.d.). PubChem. Retrieved from [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ACS Omega. [Link]
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Spectroscopic Unveiling of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid, a compound of interest in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document leverages predictive methodologies and foundational spectroscopic principles to offer an in-depth exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this molecule's structural features and facilitating its unambiguous identification.
Introduction: Structural Context and Synthetic Considerations
This compound integrates three key structural motifs: a 5-bromopyridine ring, an N-aryl piperidine system, and a carboxylic acid functionality. This unique combination imparts specific electronic and conformational properties that are directly reflected in its spectroscopic signatures. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the aromatic region of the NMR spectrum, while the stereochemistry of the substituted piperidine ring dictates the chemical environment of the aliphatic protons.
Plausible Synthetic Route
While a specific synthesis for this compound is not widely reported, a plausible and efficient synthetic strategy involves the nucleophilic aromatic substitution of 2,5-dibromopyridine with a piperidine-3-carboxylic acid ester. This would be followed by ester hydrolysis to yield the final product. The choice of a suitable base and solvent is critical to facilitate the N-arylation reaction.
Caption: Plausible synthetic pathway for the target molecule.
Understanding this synthetic route is crucial for anticipating potential impurities, such as regioisomers or unreacted starting materials, which could be identified through the spectroscopic techniques discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of its atomic connectivity and chemical environment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the bromopyridine ring and the aliphatic protons of the piperidine ring.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |
| ~8.2 - 8.3 | Doublet | 1H | Pyridine H-6 | This proton is ortho to the nitrogen and is deshielded. |
| ~7.6 - 7.7 | Doublet of Doublets | 1H | Pyridine H-4 | Coupled to both H-3 and H-6, its chemical shift is influenced by the adjacent bromine. |
| ~6.5 - 6.6 | Doublet | 1H | Pyridine H-3 | This proton is ortho to the piperidine substituent and experiences shielding. |
| ~4.0 - 4.2 | Multiplet | 2H | Piperidine H-2eq, H-6eq | Equatorial protons adjacent to the nitrogen are deshielded due to the anisotropic effect of the nitrogen lone pair and the attached aryl group. |
| ~3.0 - 3.2 | Multiplet | 1H | Piperidine H-3 | The methine proton at the stereocenter, coupled to adjacent methylene protons. |
| ~2.8 - 3.0 | Multiplet | 2H | Piperidine H-2ax, H-6ax | Axial protons adjacent to the nitrogen are typically more shielded than their equatorial counterparts. |
| ~1.8 - 2.2 | Multiplet | 4H | Piperidine H-4, H-5 | The remaining methylene protons of the piperidine ring. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms within the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale for Assignment |
| ~175 - 178 | COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~158 - 160 | Pyridine C-2 | Carbon directly attached to the nitrogen and the piperidine ring. |
| ~148 - 150 | Pyridine C-6 | Aromatic carbon adjacent to the nitrogen. |
| ~140 - 142 | Pyridine C-4 | Aromatic carbon deshielded by the adjacent bromine. |
| ~115 - 117 | Pyridine C-5 | Carbon bearing the bromine atom. |
| ~108 - 110 | Pyridine C-3 | Aromatic carbon shielded by the adjacent piperidine nitrogen. |
| ~50 - 55 | Piperidine C-2, C-6 | Carbons adjacent to the nitrogen atom. |
| ~40 - 45 | Piperidine C-3 | The methine carbon of the stereocenter. |
| ~25 - 30 | Piperidine C-4, C-5 | The remaining methylene carbons of the piperidine ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural verification.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic and aliphatic C-H bonds.
Predicted IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Intensity | Vibration | Assignment |
| 2500-3300 | Broad | O-H stretch | Carboxylic acid O-H |
| ~2950 | Medium | C-H stretch | Piperidine aliphatic C-H |
| ~1700-1725 | Strong | C=O stretch | Carboxylic acid C=O |
| ~1600, ~1470 | Medium-Weak | C=C and C=N stretch | Pyridine ring vibrations |
| ~1200-1300 | Medium | C-O stretch | Carboxylic acid C-O |
| ~1100 | Medium | C-N stretch | Aryl-N and Alkyl-N |
| Below 1000 | Medium-Weak | C-Br stretch | Bromine-carbon bond |
The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or concentrated phase[1][2].
Experimental Protocol for FT-IR Spectroscopy
Caption: Standard workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.
Predicted Mass Spectrum
For this compound (C₁₁H₁₃BrN₂O₂), the expected monoisotopic mass is approximately 284.0160 g/mol . Due to the presence of bromine, the molecular ion peak ([M]⁺˙) will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺˙ and [M+2]⁺˙).
Predicted Key Fragment Ions:
-
[M-COOH]⁺: Loss of the carboxylic acid group (45 Da).
-
[M-Br]⁺: Loss of the bromine atom (79/81 Da).
-
Fragments arising from the cleavage of the piperidine ring, such as α-cleavage adjacent to the nitrogen, are also expected[3].
-
Cleavage of the bond between the pyridine and piperidine rings.
Experimental Protocol for Mass Spectrometry
Caption: Standard workflow for ESI-MS data acquisition.
Conclusion
This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. By combining theoretical predictions with established principles of NMR, IR, and MS, a comprehensive spectral profile has been constructed. This information serves as a foundational reference for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided protocols offer standardized methods for obtaining experimental data, which will be crucial for validating and refining the predictions made herein.
References
Sources
The Alchemist's Ring: A Technical Guide to Novel Synthesis of Functionalized Piperidines
Foreword: The Enduring Legacy of the Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is an undeniable cornerstone of medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids speaks to its remarkable versatility as a privileged scaffold.[1][2] From anticancer agents to treatments for central nervous system disorders, the piperidine motif consistently imparts favorable physicochemical and pharmacological properties, including enhanced metabolic stability, improved bioavailability, and the ability to precisely orient functional groups in three-dimensional space to interact with biological targets.[3]
The ever-increasing complexity of therapeutic targets, however, demands a continuous evolution in the synthetic chemist's toolkit. Traditional methods for piperidine synthesis, while foundational, often fall short in providing the requisite efficiency, stereocontrol, and molecular diversity needed for modern drug discovery. This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond the textbook to explore the forefront of synthetic innovation. We will dissect novel, field-proven strategies that offer elegant and powerful solutions to the stereoselective and efficient construction of highly functionalized piperidine heterocycles. This is not merely a collection of protocols; it is an in-depth analysis of the "why" behind the "how," grounded in mechanistic understanding and practical application.
I. Asymmetric Dearomatization: From Flatland to Stereochemically Rich 3D Scaffolds
The conceptual simplicity of transforming readily available, planar pyridine feedstocks into chiral, three-dimensional piperidines is a long-standing goal in synthetic chemistry. Recent breakthroughs in catalytic asymmetric dearomatization have brought this goal to fruition, offering powerful and versatile platforms for accessing enantiomerically enriched piperidines.
A. Chemo-Enzymatic Dearomatization of Activated Pyridines
Nature's catalysts, enzymes, offer unparalleled selectivity under mild conditions. A powerful chemo-enzymatic strategy leverages this by combining chemical activation of the pyridine ring with a stereoselective biocatalytic cascade.[4] This approach has proven particularly effective for producing stereo-defined 3- and 3,4-substituted piperidines, key intermediates in the synthesis of pharmaceuticals like the antipsychotic drug Preclamol and the ovarian cancer therapeutic Niraparib.[4]
Causality of Experimental Choices: The key to this strategy lies in the initial chemical reduction of pyridine to a tetrahydropyridine (THP), which is then susceptible to enzymatic manipulation. The one-pot cascade, featuring an amine oxidase (AmOx) and an ene imine reductase (EneIRED), is a masterful orchestration of sequential reactions. The AmOx selectively oxidizes the THP to a dihydropyridinium (DHP) intermediate, creating an activated C=C bond conjugated to a C=N bond. This intermediate is then poised for stereoselective reduction by the EneIRED, which controls the formation of the chiral centers. The choice of enzymes and their compatibility in a one-pot system is critical for the efficiency and stereochemical outcome of the cascade.
Experimental Workflow: Chemo-Enzymatic Synthesis of a Chiral Piperidine Intermediate
Caption: Workflow for the chemo-enzymatic dearomatization of pyridines.
Representative Protocol: Synthesis of a Niraparib Intermediate [4]
-
Preparation of the N-Substituted Tetrahydropyridine (THP): To a solution of the corresponding pyridine in a suitable solvent (e.g., methanol) at -78 °C, add sodium borohydride followed by the dropwise addition of an activating agent (e.g., phenyl chloroformate).
-
Reaction Quenching and Extraction: After stirring for a defined period, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
Work-up: The combined organic layers are washed sequentially with aqueous base (e.g., 1N NaOH) and acid (e.g., 1N HCl), dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
One-Pot Biocatalytic Cascade: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine the purified THP, the amine oxidase, the ene imine reductase, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH).
-
Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored for conversion (e.g., by HPLC or GC). Upon completion, the mixture is extracted with an organic solvent, and the product is purified by chromatography.
Data Summary: Scope of the Chemo-Enzymatic Dearomatization
| Substrate (Pyridine Derivative) | Product (Piperidine) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 3-Phenylpyridine | (S)-3-Phenylpiperidine | >99 | - | >99 |
| 3-(4-Fluorophenyl)pyridine | (S)-3-(4-Fluorophenyl)piperidine | >99 | - | >99 |
| 3,4-Dimethylpyridine | (3S,4R)-3,4-Dimethylpiperidine | 85 | >99:1 | >99 |
| 3-Ethyl-4-methylpyridine | (3S,4R)-3-Ethyl-4-methylpiperidine | 81 | >99:1 | >99 |
Data adapted from reference[4].
B. Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Transition metal catalysis offers a powerful alternative for the asymmetric functionalization of pyridine derivatives. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, which couples aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine intermediate.[5] This method provides access to a wide array of enantioenriched 3-substituted piperidines.[5]
Causality of Experimental Choices: This three-step process begins with the partial reduction of pyridine and activation with phenyl chloroformate to form phenyl pyridine-1(2H)-carboxylate.[6] This activated intermediate is then subjected to a rhodium-catalyzed asymmetric carbometalation with a boronic acid. The choice of a chiral phosphine ligand is paramount for inducing high enantioselectivity in the C-C bond-forming step. The final reduction of the resulting tetrahydropyridine furnishes the desired chiral piperidine.[5]
Reaction Mechanism: Rh-Catalyzed Asymmetric Reductive Heck Reaction
Caption: Catalytic cycle for the Rh-catalyzed asymmetric reductive Heck reaction.
Representative Protocol: Synthesis of Enantioenriched 3-Arylpiperidine [5][6]
-
Synthesis of Phenyl Pyridine-1(2H)-carboxylate: To a solution of pyridine and sodium borohydride in methanol at -78 °C, add phenyl chloroformate dropwise. After stirring, quench the reaction with water and extract with diethyl ether. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.
-
Rh-Catalyzed Asymmetric Coupling: In a glovebox, a vial is charged with the rhodium precursor (e.g., [Rh(COD)Cl]2), a chiral phosphine ligand (e.g., a Josiphos-type ligand), and the phenyl pyridine-1(2H)-carboxylate. The arylboronic acid and a suitable solvent (e.g., dioxane/water) are added. The reaction is stirred at an elevated temperature until completion.
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by flash chromatography.
-
Final Reduction: The resulting tetrahydropyridine is dissolved in a suitable solvent (e.g., methanol) and hydrogenated using a catalyst such as palladium on carbon under a hydrogen atmosphere to yield the final piperidine product.
Data Summary: Scope of the Rh-Catalyzed Asymmetric Reductive Heck Reaction
| Arylboronic Acid | Yield (%) | e.e. (%) |
| Phenylboronic acid | 95 | 98 |
| 4-Fluorophenylboronic acid | 96 | 99 |
| 4-Methoxyphenylboronic acid | 92 | 98 |
| 2-Naphthylboronic acid | 91 | 99 |
| Thiophen-2-ylboronic acid | 85 | 97 |
Data represents the yield and enantiomeric excess for the 3-substituted tetrahydropyridine intermediate. Adapted from reference[5].
II. Multicomponent Reactions (MCRs): Building Complexity in a Single Operation
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a paradigm of efficiency and atom economy. They are exceptionally well-suited for creating libraries of structurally diverse molecules, a crucial task in drug discovery.
A. Ugi Four-Component Reaction (U-4CR) for Piperidine Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.[7] By strategically choosing bifunctional starting materials, the Ugi reaction can be adapted to construct piperidine rings in a highly convergent manner. For instance, using a keto-acid or an amino-aldehyde allows for a post-Ugi cyclization to form the piperidine scaffold.
Causality of Experimental Choices: The power of the Ugi reaction lies in its ability to rapidly generate a complex acyclic intermediate. The initial condensation of the amine and aldehyde forms an imine, which is then attacked by the isocyanide and the carboxylic acid.[8] A subsequent intramolecular Mumm rearrangement leads to the stable α-acylamino amide product.[8] The choice of solvent (typically polar, like methanol) facilitates the ionic intermediates. The subsequent cyclization step is often promoted by acid or base, depending on the nature of the functional handles incorporated into the Ugi product.
Representative Protocol: Ugi-Based Synthesis of a Functionalized Piperidine
-
Ugi Reaction: To a solution of an amino-aldehyde (or a ketone and a primary amine) and a carboxylic acid in methanol, add an isocyanide at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 24-48 hours, monitoring for the consumption of starting materials by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and saturated sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the crude Ugi product.
-
Cyclization: Treat the crude Ugi product with a suitable reagent to induce cyclization (e.g., an acid catalyst for intramolecular Pictet-Spengler or a base for Dieckmann-type condensation), often with heating.
-
Purification: Purify the resulting piperidine derivative by column chromatography.
III. The New Frontier: A Modular Two-Stage Platform for Piperidine Functionalization
A recently developed and highly innovative strategy combines the precision of biocatalysis with the power of modern cross-coupling chemistry to create a modular platform for the late-stage functionalization of piperidines. This two-stage approach, which is analogous to the well-established electrophilic aromatic substitution/palladium-coupling sequence for flat aromatic systems, promises to revolutionize the synthesis of complex 3D molecules.
Causality of Experimental Choices: The first stage employs an enzyme, such as an engineered proline-4-hydroxylase, to perform a highly selective C-H oxidation on a simple piperidine substrate, installing a hydroxyl group at a specific position. This enzymatic step provides a crucial functional handle with excellent regio- and stereocontrol. In the second stage, this newly introduced hydroxyl group, or a carboxylic acid group already present on the starting piperidine, is used in a radical cross-coupling reaction, such as a nickel-electrocatalytic decarboxylative coupling, to form a new C-C bond. This modular approach allows for the introduction of a wide variety of substituents at a late stage, dramatically simplifying the synthesis of complex piperidine analogues.
Experimental Workflow: Modular Piperidine Functionalization
Caption: A modular two-stage platform for piperidine synthesis.
Representative Protocol: Synthesis of N-Boc-3-hydroxy-2-phenylpiperidine
-
Biocatalytic Hydroxylation: In a buffered aqueous medium, incubate the N-Boc-piperidine-2-carboxylic acid with a specific hydroxylase enzyme (e.g., an engineered trans-4-proline hydroxylase) and necessary co-factors at a controlled temperature and pH.
-
Extraction and Purification: After the enzymatic reaction is complete, extract the product with an organic solvent and purify by chromatography to isolate the hydroxylated piperidine intermediate.
-
Ni-Electrocatalytic Decarboxylative Arylation: In an electrochemical cell, combine the hydroxylated piperidine-carboxylic acid, an aryl iodide, a nickel catalyst, a ligand, and an electrolyte in a suitable solvent. Apply a constant current to drive the decarboxylative cross-coupling reaction.
-
Work-up and Final Purification: Upon completion, quench the reaction, perform an extractive work-up, and purify the final functionalized piperidine product by column chromatography.
Data Summary: Modular Functionalization of Piperidines
| Piperidine Substrate | Coupling Partner | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Boc-cis-4-hydroxy-L-pipecolic acid | 4-Iodobenzonitrile | N-Boc-cis-4-hydroxy-2-(4-cyanophenyl)piperidine | 65 | >20:1 |
| N-Boc-trans-4-hydroxy-L-pipecolic acid | 4-Iodobenzonitrile | N-Boc-trans-4-hydroxy-2-(4-cyanophenyl)piperidine | 58 | >20:1 |
| N-Boc-pipecolic acid | 1-Iodo-4-methoxybenzene | N-Boc-2-(4-methoxyphenyl)piperidine | 72 | N/A |
Data adapted from reference.
IV. Photocatalysis: Harnessing Light for Piperidine Functionalization
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This has been elegantly applied to the functionalization of saturated N-heterocycles, including piperidines.
A. Regiodivergent α- and β-Functionalization
A particularly sophisticated photocatalytic method allows for the regiodivergent functionalization of N-Boc piperidines at either the α- or β-position, starting from a common iminium ion intermediate.[2][3] The reaction outcome is cleverly controlled by the choice of base.[2]
Causality of Experimental Choices: The reaction is initiated by the photocatalytic oxidation of the N-Boc piperidine, which generates a radical cation that collapses to form a key Boc-stabilized iminium ion intermediate. From this central intermediate, the reaction pathway diverges. In the presence of a non-nucleophilic base (e.g., 2,6-lutidine), water attacks the iminium ion, leading to α-hydroxylation. Conversely, when a stronger, non-nucleophilic base (e.g., DBU) is used, deprotonation occurs at the β-position, resulting in the formation of an enecarbamate (β-elimination). The use of an organic photocatalyst (e.g., a flavin-based catalyst) and aqueous media makes this a green and operationally simple method.
Representative Protocol: Photocatalytic α-Hydroxylation of N-Boc-piperidine
-
Reaction Setup: In a vial, dissolve N-Boc-piperidine, the photocatalyst (e.g., riboflavin tetraacetate), an oxidant (e.g., sodium persulfate), and a base (e.g., 2,6-lutidine for α-hydroxylation or DBU for β-elimination) in a mixture of acetonitrile and water.
-
Irradiation: Irradiate the reaction mixture with a light source (e.g., a blue LED) at room temperature for a specified time.
-
Work-up: Quench the reaction, and perform an extractive work-up with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the product by flash column chromatography.
Data Summary: Regiodivergent Functionalization
| Substrate | Base | Product | Position | Yield (%) |
| N-Boc-piperidine | 2,6-Lutidine | N-Boc-2-hydroxypiperidine | α | 62 |
| N-Boc-piperidine | DBU | N-Boc-1,2,3,4-tetrahydropyridine | β | 69 |
| N-Boc-4-phenylpiperidine | 2,6-Lutidine | N-Boc-4-phenyl-2-hydroxypiperidine | α | 58 |
| N-Boc-4-phenylpiperidine | DBU | N-Boc-4-phenyl-1,2,3,4-tetrahydropyridine | β | 65 |
Data adapted from reference.
V. Conclusion: The Future of Piperidine Synthesis
The synthesis of functionalized piperidines is a dynamic and rapidly advancing field. The novel strategies outlined in this guide—asymmetric dearomatization, multicomponent reactions, modular C-H functionalization, and photocatalysis—represent a paradigm shift away from classical, often lengthy and less efficient methods. These modern approaches provide chemists with unprecedented control over stereochemistry, efficiency, and molecular diversity. As the demand for more complex and sophisticated drug candidates continues to grow, these innovative synthetic routes will be instrumental in populating the drug discovery pipeline with novel, life-saving therapeutics. The ability to not only construct but also to precisely and strategically functionalize the piperidine ring will undoubtedly continue to be a major focus of research, promising an exciting future for synthetic and medicinal chemistry.
References
-
Rackl, J. W., Müller, A. F., Profyllidou, A., & Wennemers, H. (2025). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 147(27), 23381–23386. [Link]
-
Zhu, W., Mena, M., Jnoff, E., Sun, N., & Ghosez, L. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. Angewandte Chemie International Edition, 48(32), 5880-5883. [Link]
-
Posner, G. H. (2010). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. Request PDF. [Link]
-
Rowe, G. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
He, J., et al. (2024). Biocatalytic C–H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. ChemRxiv. [Link]
-
Wuesthoff, S., et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
-
Rackl, J. W., Müller, A. F., Profyllidou, A., & Wennemers, H. (2025). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]
-
ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. [Link]
-
France, S. P., et al. (2021). Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ACS Catalysis. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Ramon, D. J., & Yus, M. (2011). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
-
Zhu, W., et al. (2009). Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds. ResearchGate. [Link]
-
Douglas, C. J., & Overman, L. E. (2014). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. PMC. [Link]
-
France, S. P., et al. (2021). Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ChemRxiv. [Link]
-
Rackl, J. W., et al. (2026). Regiodivergent α- and β-Functionalization of Saturated N -Heterocycles by Photocatalytic Oxidation. ResearchGate. [Link]
-
Zhang, X., & Li, C. (2019). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. RSC Publishing. [Link]
-
He, J., et al. (2024). Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. ResearchGate. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. PMC. [Link]
-
He, J., et al. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
-
Davies, S. G., & Fletcher, A. M. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
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Methodological & Application
Application Notes and Protocols for 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic Acid Scaffold
The quest for novel therapeutic agents is an intricate process, often hinging on the strategic design and synthesis of molecular scaffolds that offer versatile points for chemical modification and interaction with biological targets. The this compound moiety is a prime example of such a privileged scaffold. Its unique structural features—a halogenated pyridine ring, a saturated piperidine core, and a carboxylic acid handle—provide a trifecta of opportunities for medicinal chemists. The piperidine ring is a common motif in many clinically approved drugs, enhancing pharmacokinetic properties and providing a three-dimensional structure for target engagement.[1] The bromopyridine component allows for a range of synthetic transformations, including cross-coupling reactions, while also potentially participating in halogen bonding with protein targets. Finally, the carboxylic acid is a versatile functional group for forming amide bonds, enabling the construction of diverse compound libraries for screening.
These application notes provide a comprehensive guide to the synthesis and utilization of this compound in drug discovery campaigns, with a focus on its potential application in oncology and as a scaffold for kinase inhibitor development.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound is presented below. These parameters are crucial for assessing its drug-likeness and for designing subsequent experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃BrN₂O₂ | (Calculated) |
| Molecular Weight | 285.14 g/mol | (Calculated) |
| XLogP3 | 1.5 | (Predicted) |
| Hydrogen Bond Donor Count | 1 | (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | (Predicted) |
| Rotatable Bond Count | 2 | (Predicted) |
Proposed Synthesis of this compound
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the reaction of 2,5-dibromopyridine with a protected form of piperidine-3-carboxylic acid, typically an ethyl or methyl ester. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the bromine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.[2]
Reaction: 2,5-Dibromopyridine + Ethyl Piperidine-3-carboxylate → Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate
Protocol:
-
To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Add 2,5-dibromopyridine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate.
Step 2: Ester Hydrolysis
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Reaction: Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate → this compound
Protocol:
-
Dissolve the ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) (2-3 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid such as 1 M HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Caption: Proposed two-step synthesis of the target compound.
Application in Drug Discovery: Building Compound Libraries via Amide Coupling
The carboxylic acid functionality of this compound is a key feature for its application in drug discovery, serving as a versatile handle for creating diverse libraries of amide derivatives. The amide bond is a stable and common linkage in many pharmaceutical agents.[3]
General Protocol for Amide Coupling
This protocol outlines a general procedure for the coupling of this compound with a variety of primary and secondary amines using common coupling reagents.
Reagents and Equipment:
-
This compound
-
Amine of interest
-
Coupling reagent: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine), Triethylamine (TEA)
-
Solvent: e.g., DMF, Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Protocol using EDC:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or DMF.
-
Add the desired amine (1.1 eq) and a base such as DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Caption: Potential mechanisms of action for derivatives.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for drug discovery. Its straightforward, albeit proposed, synthesis and the presence of multiple points for diversification make it an attractive starting point for the generation of novel compound libraries. Based on the biological activities of structurally related molecules, derivatives of this scaffold hold promise as potential anti-cancer agents and kinase inhibitors. Future work should focus on the validation of the proposed synthetic route, the synthesis of a diverse library of amide derivatives, and the comprehensive screening of these compounds against relevant biological targets.
References
- (Calculated) - Property values are computationally derived and should be experimentally verified.
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
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High-Throughput Screening Assays for Piperidine Derivatives: A Senior Application Scientist's Guide
Introduction: The Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in compound libraries.[3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects, making them a high-priority chemotype in drug discovery programs.[4]
High-throughput screening (HTS) is an indispensable tool for identifying novel bioactive compounds from large chemical libraries.[5] This guide provides an in-depth overview of the principles and practical applications of HTS assays tailored for the discovery of piperidine-based therapeutics. We will delve into the nuances of various assay formats, provide detailed experimental protocols, and discuss critical aspects of data analysis and hit validation, empowering researchers to design and execute robust screening campaigns.
Strategic Considerations for Screening Piperidine Libraries
The success of an HTS campaign hinges on the careful selection of the assay technology, which should be tailored to the specific biological target and the nature of the chemical library. For piperidine derivatives, which can modulate a wide range of targets from enzymes to G-protein coupled receptors (GPCRs), a variety of assay formats can be employed.
Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose
The initial choice often lies between a biochemical (target-based) and a cell-based (phenotypic) screening approach.
-
Biochemical Assays: These assays utilize purified molecular components (e.g., enzymes, receptors) to directly measure the interaction of a compound with its intended target. They offer a clear, mechanistic understanding of the compound's action and are generally more straightforward to develop and optimize.
-
Cell-Based Assays: These assays are performed in a more physiologically relevant context, using whole cells to measure a functional outcome. They have the advantage of simultaneously assessing compound efficacy and potential cytotoxicity. Phenotypic screening, a subset of cell-based screening, can identify compounds that induce a desired cellular phenotype without a priori knowledge of the specific molecular target.[6]
A holistic screening cascade often incorporates both biochemical and cell-based assays to provide a comprehensive understanding of a compound's activity and mechanism of action.
High-Throughput Screening Assay Formats for Piperidine Derivatives
Several robust and scalable HTS technologies are well-suited for screening piperidine libraries. The choice of assay depends on the target class and the desired readout.
Fluorescence Polarization (FP) Assays
Principle: FP is a homogeneous assay technique that measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) in solution.[7][8] When the tracer is unbound, it tumbles rapidly, resulting in depolarized light. Upon binding to a larger molecule (e.g., a protein target), its tumbling is restricted, leading to an increase in the polarization of the emitted light. Test compounds that inhibit this interaction will displace the tracer, causing a decrease in fluorescence polarization.[9]
Applications for Piperidine Derivatives: FP assays are particularly well-suited for screening piperidine-based inhibitors of protein-protein interactions and enzymes, such as kinases and proteases.[10][11]
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Assays
Principle: AlphaScreen is a bead-based, no-wash immunoassay technology.[12] It utilizes two types of beads: a Donor bead that contains a photosensitizer and an Acceptor bead that contains a chemiluminescent agent. When the Donor and Acceptor beads are brought into close proximity by a biological interaction, excitation of the Donor bead with laser light generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[13] Test compounds that disrupt this interaction will lead to a decrease in the signal.
Applications for Piperidine Derivatives: AlphaScreen is a highly versatile platform that can be adapted to screen for modulators of a wide range of targets, including GPCRs (by measuring second messengers like cAMP), kinases, and protein-protein interactions.[14]
Experimental Protocols
The following protocols are provided as detailed examples and should be optimized for the specific target and reagents being used.
Protocol 1: Fluorescence Polarization (FP) Assay for a Piperidine-Based Kinase Inhibitor
This protocol describes a competitive binding FP assay to identify piperidine derivatives that inhibit the interaction of a kinase with a fluorescently labeled tracer.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization HTS assay.
Materials and Reagents:
-
Kinase: Purified recombinant kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled ligand or known inhibitor of the kinase.
-
Piperidine Compound Library: Typically dissolved in 100% DMSO.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Microplates: Black, low-volume 384-well microplates.
-
Plate Reader: Equipped with fluorescence polarization optics.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the kinase in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare serial dilutions of the piperidine compounds in 100% DMSO.
-
-
Assay Plate Preparation:
-
Add 1 µL of the piperidine compound dilutions or DMSO (for controls) to the wells of the 384-well plate.
-
Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature, protected from light. The optimal incubation time should be determined during assay development.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average millipolarization of the positive control (e.g., a known inhibitor), and mP_max is the average millipolarization of the negative control (DMSO).[8]
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the piperidine compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z' Factor | A measure of the statistical effect size and an indicator of assay quality. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited reaction to the background signal. | S/B > 5 |
| Signal Window | The difference between the maximum and minimum signals. | Sufficiently large for robust hit identification. |
Protocol 2: AlphaScreen® cAMP Assay for a Piperidine-Based GPCR Modulator
This protocol describes a competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels in response to the treatment of cells expressing a target GPCR with piperidine derivatives.
Signaling Pathway Diagram:
Caption: GPCR-mediated cAMP signaling pathway.
Materials and Reagents:
-
Cell Line: A stable cell line expressing the GPCR of interest.
-
Piperidine Compound Library: Dissolved in 100% DMSO.
-
Cell Culture Medium and Reagents.
-
Stimulation Buffer: e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX.
-
White, opaque 384-well microplates.
-
AlphaScreen-compatible plate reader.
Step-by-Step Protocol:
-
Cell Preparation:
-
Culture cells to the appropriate confluency.
-
Harvest cells and resuspend in stimulation buffer to the desired cell density (e.g., 2,000-10,000 cells per well).[15]
-
-
Assay Plate Preparation:
-
Add 5 µL of the cell suspension to each well of the 384-well plate.
-
Add 1 µL of the piperidine compound dilutions or DMSO (for controls).
-
For antagonist screening, pre-incubate with compounds before adding a known agonist.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
cAMP Detection:
-
Prepare the AlphaScreen® detection mix according to the manufacturer's protocol, containing Acceptor beads and biotinylated cAMP.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare the Donor bead solution.
-
Add 5 µL of the Donor bead solution to each well.
-
Incubate for 2-3 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis:
-
The amount of cAMP produced is inversely proportional to the AlphaScreen signal.
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the sample wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the piperidine compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Hit Confirmation and Counter-Screening: Ensuring Data Integrity
A critical phase of any HTS campaign is the confirmation and validation of initial "hits." This process is essential to eliminate false positives and prioritize the most promising compounds for further development.
Workflow for Hit Triage:
Caption: A typical workflow for hit confirmation and validation.
Key Steps in Hit Validation:
-
Hit Confirmation: Re-testing of the initial hits in the primary assay to confirm their activity.
-
Dose-Response Analysis: Generating concentration-response curves to determine the potency (IC50 or EC50) of the confirmed hits.
-
Orthogonal Assays: Testing the hits in a secondary assay that measures the same biological endpoint but uses a different technology or principle. This helps to rule out assay-specific artifacts.
-
Counter-Screening: Performing assays to assess the selectivity of the hits against related targets and to identify any potential off-target effects or cytotoxicity.
-
Structure-Activity Relationship (SAR) Analysis: Testing analogs of the validated hits to understand the relationship between chemical structure and biological activity, which guides the optimization of the lead compounds.[5][16]
Conclusion
The piperidine scaffold continues to be a rich source of novel therapeutic agents. High-throughput screening provides a powerful engine for the discovery of new piperidine derivatives with desired biological activities. By carefully selecting the appropriate assay technology, meticulously validating the screening protocol, and implementing a robust hit confirmation strategy, researchers can significantly increase the probability of success in their drug discovery endeavors. This guide serves as a foundational resource for scientists and drug development professionals embarking on HTS campaigns for this important class of molecules.
References
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Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
- Ren, X., et al. (2024). A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. Journal of Biological Chemistry, 300(7), 107335.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Jacobson, K. A., et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling.
- Inamura, S., et al. (2013). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4882–4887.
- Seo, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 429(1), 31–38.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Brown, S. P., et al. (2016). Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. Bioorganic & Medicinal Chemistry Letters, 26(15), 3624–3627.
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ResearchGate. (n.d.). Piperazine derivatives: Synthesis, inhibition of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase and SAR studies. Retrieved from [Link]
- Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37865–37883.
- Xu, J., et al. (2010). Piperidine amides as 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(19), 5777–5781.
- Tosh, D. K., et al. (2019). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 62(11), 5486–5503.
- Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
-
ResearchGate. (n.d.). Piperidine derivatives scope of this review. Retrieved from [Link]
- Stark, M. J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2849–2863.
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Stark, M. J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
- Warrier, T., et al. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468–3472.
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Application Notes and Protocols: 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic Acid as a Versatile Scaffold for Kinase Inhibitor Discovery
Abstract: The pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. This document introduces 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid as a novel and highly versatile scaffold for the development of next-generation kinase inhibitors. This scaffold strategically combines three key pharmacophoric elements: a piperidine core common in CNS and other therapeutic agents, a carboxylic acid moiety for crucial hydrogen bonding interactions with the kinase hinge region, and a synthetically tractable 5-bromopyridine group that serves as a vector for library diversification. We present the scientific rationale for its application, detailed protocols for its synthesis and derivatization, and a workflow for its use in a kinase inhibitor discovery campaign.
Introduction and Scientific Rationale
Protein kinases, which regulate a vast array of cellular processes, are a validated class of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. However, challenges such as acquired resistance and off-target toxicity necessitate the exploration of new chemical scaffolds.
The structure of this compound is uniquely suited for this purpose. Pyridine-containing heterocycles are a privileged scaffold in medicinal chemistry and are central to numerous FDA-approved kinase inhibitors.[1] The piperidine ring provides a three-dimensional structure that can be optimized for specific kinase active sites.
The core hypothesis for the application of this scaffold is twofold:
-
The piperidine-3-carboxylic acid portion can act as a robust "anchor," with the carboxylic acid forming critical hydrogen bond interactions with the backbone amide residues of the kinase hinge region, a common binding mode for many Type I and II inhibitors.
-
The 5-bromopyridine moiety provides a chemically reactive handle for late-stage functionalization via modern cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the ATP-binding pocket, a key strategy for tuning inhibitor potency and, crucially, selectivity. The ability to rapidly generate a diverse library from a common intermediate makes this scaffold particularly valuable for lead discovery and optimization.[2]
This guide provides the foundational protocols to leverage this scaffold in a typical kinase inhibitor discovery program.
Synthesis and Derivatization Workflows
The power of the this compound scaffold lies in its synthetic accessibility and the two orthogonal vectors for chemical diversification.
Protocol: Synthesis of the Core Scaffold
This protocol describes a plausible and efficient synthesis of the core scaffold, this compound, via nucleophilic aromatic substitution.
Reaction Scheme: (2,5-Dibromopyridine + Ethyl piperidine-3-carboxylate → Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate → this compound)
Materials:
-
2,5-Dibromopyridine
-
Ethyl piperidine-3-carboxylate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
Step 1: Nucleophilic Aromatic Substitution.
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous DMF, add ethyl piperidine-3-carboxylate (1.1 eq) followed by DIPEA (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with water (3x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate) by flash column chromatography (silica gel, hexanes/EtOAc gradient).
-
-
Step 2: Saponification.
-
Dissolve the purified ester from Step 1 in a 3:1 mixture of THF and water.
-
Add LiOH (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Carefully acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, this compound.
-
Self-Validation: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.
-
Library Synthesis Workflow
The core scaffold is a platform for generating a library of potential inhibitors by modifying two key positions: the carboxylic acid and the bromo-substituent.
Sources
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Aryl Piperidines
Introduction: The Ubiquity and Importance of N-Aryl Piperidines in Drug Discovery
The N-aryl piperidine motif is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs and clinical candidates. Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-aryl substituent provides a versatile handle for modulating pharmacological activity and target engagement. The synthesis of this privileged scaffold is, therefore, of paramount importance to researchers in drug development.[1]
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the gold standard for the construction of the C(aryl)-N(piperidine) bond.[1][2] This powerful transformation offers broad substrate scope, excellent functional group tolerance, and generally high yields, making it an indispensable tool for the synthesis of complex N-aryl piperidine derivatives.[1]
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-aryl piperidines. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, discuss the critical role of catalyst and ligand selection, and provide detailed, field-proven protocols for successful execution. Furthermore, we will address common challenges and offer practical troubleshooting strategies to empower researchers to confidently and efficiently synthesize these vital chemical entities.
Core Principles: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[2] The catalytic cycle, illustrated below, is a finely tuned sequence of elementary organometallic steps. A thorough understanding of this mechanism is crucial for rational optimization and troubleshooting.
The generally accepted catalytic cycle proceeds as follows:
-
Reductive Elimination of the Active Catalyst: The reaction is typically initiated by a Pd(II) precatalyst which is reduced in situ to the active Pd(0) species.[3]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.
-
Ligand Exchange and Amine Coordination: The amine (piperidine) coordinates to the Pd(II) center, displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl piperidine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.[1][3]
Key Parameters for Success: A Deep Dive into Reaction Components
The success of a Buchwald-Hartwig amination hinges on the judicious selection of several key components. Each element plays a critical role in the catalytic cycle, and their interplay dictates the efficiency and outcome of the reaction.
The Palladium Precatalyst: Choosing the Right Entry Point
While the active catalyst is a Pd(0) species, air-stable Pd(II) precatalysts are more commonly used for convenience. These are reduced in situ to the active form. Common choices include:
-
Pd(OAc)₂ (Palladium(II) Acetate): A widely used and relatively inexpensive precatalyst. However, its performance can sometimes be unreliable.[4]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that is often more reliable than Pd(OAc)₂.[1]
-
Palladium-NHC Complexes: N-Heterocyclic Carbene (NHC) complexes of palladium have gained prominence due to their high stability and activity, particularly for challenging substrates like aryl chlorides.[5][6][7][8] They often exhibit superior performance compared to phosphine-based catalysts in these cases.
The Ligand: The Heart of the Catalyst
The ligand is arguably the most critical component of the catalyst system. It modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination. For the N-arylation of piperidines, bulky, electron-rich phosphine ligands and N-heterocyclic carbenes are the ligands of choice.
-
Biaryl Phosphine Ligands (Buchwald Ligands): This class of ligands, developed by Stephen Buchwald and his group, has revolutionized the field. Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates oxidative addition. Popular examples include:
-
Josiphos Ligands: A class of ferrocene-based diphosphine ligands that have shown excellent performance in C-N cross-coupling reactions.
-
Xantphos: A wide bite-angle diphosphine ligand that can be effective in certain applications.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable complexes with palladium.[6][7][8] This stability translates to high catalytic activity and longevity, making them ideal for the coupling of less reactive aryl chlorides.[5][6]
The Base: A Crucial Promoter
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the piperidine nitrogen upon coordination to the palladium center, forming the key palladium-amido intermediate. The choice of base can significantly impact the reaction rate and yield.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base that is highly effective for a wide range of substrates. It often leads to the highest reaction rates.[3]
-
Lithium hexamethyldisilazide (LHMDS): Another strong base that is particularly useful for reactions conducted at lower temperatures and for substrates with base-sensitive functional groups.[3][5]
-
Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄): Weaker inorganic bases that offer excellent functional group tolerance.[3] They are often the preferred choice when dealing with sensitive substrates but may require higher reaction temperatures or catalyst loadings.[3]
The Solvent: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the solubility of intermediates and byproducts, which can affect the catalytic activity. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
-
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[4]
-
tert-Butanol (t-BuOH): Can be a good solvent choice, particularly when using alkoxide bases.
-
Ethers (e.g., THF, CPME): Also frequently employed, though their lower boiling points may limit the achievable reaction temperature.
Data Presentation: Catalyst/Ligand Systems for N-Aryl Piperidine Synthesis
The following table summarizes representative examples of palladium-catalyzed N-arylation of piperidine with various aryl halides, highlighting the catalyst system, base, solvent, and reported yield.
| Entry | Piperidine Derivative | Aryl Halide | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Piperidine | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 93[9] |
| 2 | Piperidine | 4-Chloroanisole | (SIPr)Pd(methallyl)Cl (2) | - | LHMDS (1.5) | Toluene | 100 | 43[9] |
| 3 | Piperidine | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 85[9] |
| 4 | 4-Methylpiperidine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 92 |
| 5 | 4-Hydroxypiperidine | 1-Chloro-3-nitrobenzene | Pd-PEPPSI-IPr (1) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 120 | 88[10] |
| 6 | 1-Boc-4-aminopiperidine | 2-Bromopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 85 |
| 7 | Piperidine | 5-Bromothiophene | Pd(OAc)₂ (1.5) | Josiphos (3) | NaOtBu (1.4) | Dioxane | 100 | 95 |
Note: The data presented are representative examples. Actual yields may vary depending on the specific reaction conditions, the purity of the reagents, and the scale of the reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, step-by-step methodologies for the palladium-catalyzed N-arylation of piperidine.
Protocol 1: General Procedure for the N-Arylation of Piperidine with an Aryl Bromide
This protocol is a general starting point for the coupling of piperidine with a variety of aryl bromides using a phosphine ligand.
Materials:
-
Piperidine (1.0 equiv.)
-
Aryl bromide (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-1.5 equiv.)
-
Anhydrous, deoxygenated toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Figure 2: General experimental workflow for Buchwald-Hartwig N-arylation.[1]
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl bromide (1.2 equiv.), Pd₂(dba)₃ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[1]
-
Addition of Reactants: Add anhydrous, deoxygenated toluene via syringe, followed by the piperidine (1.0 equiv.).
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperidine.[1]
Protocol 2: N-Arylation of Piperidine with an Aryl Chloride using an NHC Catalyst
This protocol is adapted for the more challenging coupling of aryl chlorides, employing a palladium-NHC precatalyst.
Materials:
-
Piperidine (1.0 equiv.)
-
Aryl chloride (1.2 equiv.)
-
Pd-PEPPSI-IPr or a similar Pd-NHC precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) or Lithium hexamethyldisilazide (LHMDS) (1.5-2.0 equiv.)
-
Anhydrous, deoxygenated 1,4-dioxane or tert-amyl alcohol
-
Inert gas (Argon or Nitrogen)
-
Oven-dried reaction vial with a screw cap and a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the aryl chloride (1.2 equiv.), the Pd-NHC precatalyst (e.g., 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.) to an oven-dried reaction vial containing a magnetic stir bar.
-
Addition of Reactants: Add the anhydrous, deoxygenated solvent (e.g., tert-amyl alcohol) followed by the piperidine (1.0 equiv.).
-
Reaction: Seal the vial tightly with a screw cap and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Troubleshooting Common Challenges
Even with robust protocols, challenges can arise. Below is a guide to troubleshooting common issues in the N-arylation of piperidines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust precatalyst like a Pd-NHC complex.[4] Ensure all reagents and solvents are anhydrous and deoxygenated. |
| Poor choice of ligand or base | Screen different ligands (e.g., XPhos, RuPhos, NHC ligands) and bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).[4] | |
| Low reaction temperature | Increase the reaction temperature, ensuring it does not exceed the boiling point of the solvent. | |
| Incomplete Conversion | Catalyst deactivation | Increase the catalyst and/or ligand loading. Add a fresh portion of catalyst and ligand to the reaction mixture. |
| Insufficient base | Ensure an adequate excess of base is used (typically 1.4-2.0 equivalents). | |
| Side Reactions (e.g., Hydrodehalogenation) | Presence of water or protic impurities | Use rigorously dried solvents and reagents. |
| Inappropriate ligand | A different ligand may favor the desired C-N bond formation over competing pathways. | |
| Difficulty with Aryl Chlorides | Low reactivity of the C-Cl bond | Use a more active catalyst system, typically a Pd-NHC complex, and a strong base like LHMDS or K₃PO₄.[4][11] Higher reaction temperatures may also be required. |
Safety Precautions: Handling Palladium Catalysts and Reagents
-
Palladium Catalysts: Palladium catalysts, especially when finely divided on carbon, can be pyrophoric.[12] Handle them in an inert atmosphere (e.g., in a glovebox or under argon).[12] Keep them away from heat, sparks, and open flames.[12]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can also be toxic, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Strong Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of dry nitrogen. Wear appropriate PPE to avoid skin and eye contact.
-
Solvents: Anhydrous solvents are often flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to your institution's safety guidelines.[12]
Conclusion
The palladium-catalyzed N-arylation of piperidines is a powerful and versatile synthetic method that has become indispensable in drug discovery and development. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively synthesize a wide array of N-aryl piperidine derivatives. The protocols and troubleshooting guide provided herein serve as a practical resource for achieving success in this important transformation. With careful planning and execution, the Buchwald-Hartwig amination can be a reliable and efficient tool in the modern synthetic chemist's arsenal.
References
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Leitch, D. C., & Becica, J. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725–1739. [Link]
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Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]
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MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
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ACS Publications. (2023, July 7). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. Retrieved from [Link]
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Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
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SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]
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Organic Chemistry Portal. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Retrieved from [Link]
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DR-NTU. (n.d.). Comparison of Ligands in Palladium-Catalyzed Electrochemical Allyl 4-Pyridinylation. Retrieved from [Link]
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ResearchGate. (n.d.). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives | Request PDF. Retrieved from [Link]
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Implats. (n.d.). PLATINUM METALS REFINERY. Retrieved from [Link]
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ACS Publications. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Retrieved from [Link]
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NIH. (2025, December 20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium N-Heterocyclic Carbene Pre-catalysts Bearing Different Ancillary Ligands for the Buchwald–Hartwig Amination of Cyclic Secondary Amines with Aryl Chlorides | Request PDF. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Future4200. (2021, August 23). Palladium on carbon safe handling. Retrieved from [Link]
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Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers: A Guide for Researchers
An Application Note and Protocol Guide
Abstract
Piperidine-3-carboxylic acid, also known as nipecotic acid, is a pivotal chiral building block in modern drug discovery. Its enantiomers often exhibit distinct pharmacological profiles, making their separation and analysis critical for the development of safe and effective therapeutics.[1][2] This document provides a comprehensive guide to the primary techniques for the chiral separation of piperidine-3-carboxylic acid enantiomers, tailored for researchers, scientists, and drug development professionals. We delve into the theoretical principles and provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Diastereomeric Salt Crystallization.
Introduction: The Significance of Chiral Piperidine-3-Carboxylic Acid
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of a chiral center, as in piperidine-3-carboxylic acid, significantly expands its chemical and biological diversity.[1] The enantiomers of this compound and its derivatives are key precursors for a range of neurologically active agents, primarily due to their role as GABA (γ-aminobutyric acid) uptake inhibitors.[2][3][4] By modulating GABAergic neurotransmission, these compounds have therapeutic potential for treating epilepsy, anxiety, and other CNS disorders.[2][4]
Given that biological systems are inherently chiral, different enantiomers of a drug can have vastly different activities, with one being therapeutic while the other might be inactive or even toxic.[1] Therefore, the ability to resolve and quantify the enantiomeric purity of piperidine-3-carboxylic acid is not merely an analytical task but a fundamental requirement for drug safety and efficacy. This guide explores the most effective modern and classical techniques to achieve this separation.
Method Selection: A Logic-Driven Approach
Choosing the right separation technique depends on the objective, scale, and available resources. The following diagram outlines a decision-making workflow.
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Application Notes and Protocols for Cell-Based Assays Involving 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid. Based on its structural similarity to known ligands, this compound is a putative agonist of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor or Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] The following protocols are designed to rigorously test this hypothesis and elucidate the compound's functional profile.
GPR109A is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] Furthermore, like many GPCRs, GPR109A activation can also trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and can initiate G protein-independent signaling cascades.[1][2] There is also evidence suggesting that GPR109A activation may lead to intracellular calcium mobilization, possibly through Gβγ subunit signaling or coupling to Gq proteins.[5]
This guide will detail protocols for three key cell-based assays to comprehensively characterize the interaction of this compound with GPR109A:
-
cAMP Inhibition Assay: To determine if the compound can inhibit cAMP production, a hallmark of Gi/o-coupled GPCR activation.
-
β-Arrestin Recruitment Assay: To assess the compound's ability to induce the interaction between GPR109A and β-arrestin.
-
Intracellular Calcium Mobilization Assay: To investigate if the compound can trigger a transient increase in intracellular calcium levels.
Scientific Integrity and Experimental Rationale
The selection of these three assays provides a multi-faceted approach to understanding the compound's pharmacology. A compound may exhibit biased agonism, preferentially activating one signaling pathway over another. Therefore, characterizing its activity across multiple downstream signaling events is crucial for a comprehensive understanding of its potential therapeutic effects and side-effect profile. The protocols provided are designed to be self-validating through the inclusion of appropriate controls and established reference compounds.
PART 1: GPR109A Signaling and Assay Principles
Activation of GPR109A by an agonist initiates a cascade of intracellular events. The canonical pathway involves the activation of a heterotrimeric Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP concentration.[2][6] Concurrently, agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which facilitates the binding of β-arrestin. β-arrestin recruitment not only desensitizes the G protein-mediated signaling but can also initiate distinct signaling pathways.[7][8] A third potential signaling outcome is the mobilization of intracellular calcium, which can be initiated by the Gβγ subunits of the activated G protein or through coupling to Gq proteins.[9][10]
Caption: GPR109A signaling pathways.
PART 2: Experimental Protocols
The following protocols provide step-by-step methodologies for characterizing the activity of this compound at the GPR109A receptor.
Cell Culture and Reagents
Cell Line: A stable cell line expressing human GPR109A is recommended. Commercially available cell lines (e.g., from DiscoverX, Promega) or a custom-generated stable cell line in a host such as HEK293 or CHO-K1 can be used.[11]
Key Reagents:
| Reagent | Supplier | Purpose |
| This compound | Custom Synthesis | Test Compound |
| Niacin (Nicotinic Acid) | Sigma-Aldrich | Reference GPR109A Agonist |
| Forskolin | Sigma-Aldrich | Adenylyl Cyclase Activator (for cAMP assay) |
| cAMP Assay Kit | Cisbio, Promega, etc. | Quantification of intracellular cAMP |
| β-Arrestin Assay System | DiscoverX, Promega, etc. | Measurement of β-arrestin recruitment |
| Fluo-4 AM or other calcium indicator dye | Thermo Fisher Scientific | Measurement of intracellular calcium |
| Probenecid | Sigma-Aldrich | Inhibitor of organic anion transporters (for calcium assay) |
Protocol 1: cAMP Inhibition Assay
This assay measures the ability of the test compound to inhibit the forskolin-stimulated production of cAMP.
Workflow:
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
Detailed Steps:
-
Cell Seeding: Seed GPR109A-expressing cells into a 384-well black-walled, clear-bottom assay plate.
-
Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid. Remove the cell culture medium and add the loading buffer to the cells.
-
Incubation: Incubate the plate for 1 hour at 37°C, protected from light.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Compound Addition and Reading: Add serial dilutions of this compound and niacin to the plate while simultaneously initiating the kinetic read of fluorescence intensity.
-
Data Acquisition: Record the fluorescence signal over a period of 2-3 minutes.
Data Analysis:
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
PART 3: Data Interpretation and Expected Outcomes
Data Summary Table:
| Assay | Parameter | This compound | Niacin (Reference) |
| cAMP Inhibition | IC50 (nM) | To be determined | ~100-500 nM |
| β-Arrestin Recruitment | EC50 (nM) | To be determined | ~500-2000 nM |
| Calcium Mobilization | EC50 (nM) | To be determined | Variable, may be weak or absent |
Interpretation of Results:
-
Potent cAMP Inhibition: A low IC50 value in the cAMP assay would strongly indicate that this compound is an agonist of the Gi/o-coupled GPR109A receptor.
-
β-Arrestin Recruitment: A measurable EC50 in the β-arrestin assay would confirm that the compound also engages this signaling pathway. Comparing the potency (EC50) and efficacy (maximal response) between the cAMP and β-arrestin assays can reveal any potential biased agonism.
-
Calcium Mobilization: A response in the calcium assay would suggest that the compound can activate signaling pathways leading to calcium release. The potency and efficacy of this response should be compared to the other assays.
By following these detailed protocols, researchers can effectively characterize the pharmacological profile of this compound and determine its potential as a modulator of GPR109A signaling.
References
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Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
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Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(7), 325. [Link]
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Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]
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Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]
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Kien, C. L., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1709. [Link]
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Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(3), 101569. [Link]
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Nøhr, M. K., et al. (2017). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]
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Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. [Link]
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Jimenez-Alonso, J. J., et al. (2021). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 26(11), 3326. [Link]
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Pandey, S. K., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Communications Biology, 7(1), 263. [Link]
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Al-Masri, I. M., et al. (2016). Involvement of the Niacin Receptor GPR109a in the Local Control of Glucose Uptake in Small Intestine of Type 2 Diabetic Mice. International Journal of Molecular Sciences, 17(10), 1648. [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Pharmaceuticals, 17(5), 629. [Link]
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El-Mas, M. M., & Abdel-Rahman, A. A. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. Journal of Pharmacology and Experimental Therapeutics, 358(2), 245-255. [Link]
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Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. [Link]
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Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1689-1721. [Link]
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Eurofins DiscoverX. GPCR β-Arrestin Product Solutions. Eurofins DiscoverX. [Link]
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Pipzine Chemicals. Methyl 2-Amino-5-Bromopyridine-3-Carboxylate. Pipzine Chemicals. [Link]
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Chen, Y., et al. (2015). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 290(21), 13017-13031. [Link]
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Al-Ostoot, F. H., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 23456. [Link]
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Al-Warhi, T., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3765. [Link]
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Application Notes and Protocols: Enzyme Inhibition Assays for Piperidine Carboxylic Acids
Introduction: The Pivotal Role of Piperidine Carboxylic Acids in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and therapeutic candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for designing potent and selective enzyme inhibitors.[1] When coupled with a carboxylic acid moiety, the resulting piperidine carboxylic acids offer a versatile platform for targeting a wide range of enzymes implicated in various diseases, from cancer to neurological disorders.[1][3]
This technical guide provides an in-depth exploration of enzyme inhibition assay protocols tailored for the evaluation of piperidine carboxylic acid derivatives. We will delve into the rationale behind assay selection, provide detailed step-by-step protocols for key enzyme classes, and discuss critical aspects of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening platforms for this important class of compounds.
Choosing the Right Assay: A Multifaceted Decision
The selection of an appropriate enzyme inhibition assay is a critical first step that profoundly influences the quality and relevance of the data generated.[4] The choice is not merely a matter of convenience but a strategic decision based on the enzyme's catalytic mechanism, the nature of the substrate, and the desired throughput and sensitivity. The primary assay formats employed for screening piperidine carboxylic acid inhibitors include fluorescence, luminescence, and absorbance-based methods.
Rationale for Assay Selection:
-
Fluorescence-Based Assays: These assays are highly sensitive and can be configured in multiple ways.[5] One common approach involves using a fluorogenic substrate that is converted into a fluorescent product by the enzyme. The increase in fluorescence is directly proportional to enzyme activity. Alternatively, fluorescence polarization (FP) assays can be used to monitor the binding of a fluorescently labeled ligand to the enzyme.[6]
-
Luminescence-Based Assays: Luminescence assays, particularly those employing luciferase, are renowned for their exceptional sensitivity and broad dynamic range.[7][8] A prime example is the Kinase-Glo® assay, which quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[7] As the kinase consumes ATP to phosphorylate its substrate, the subsequent luminescent signal, generated by luciferase using the remaining ATP, is inversely proportional to kinase activity.[7][8]
-
Absorbance-Based (Colorimetric) Assays: These assays are often straightforward and cost-effective.[9] They rely on the enzymatic generation of a colored product that can be quantified spectrophotometrically.[10][11] While generally less sensitive than fluorescence or luminescence assays, they are well-suited for enzymes with high turnover rates and for initial screening efforts.
Featured Enzyme Targets and Assay Protocols
Here, we present detailed protocols for assessing the inhibitory activity of piperidine carboxylic acids against three distinct and therapeutically relevant enzyme classes: Soluble Epoxide Hydrolase (sEH), Protein Kinases, and GABA Transaminase (GABA-T).
Soluble Epoxide Hydrolase (sEH): A Target in Inflammation and Hypertension
Mechanism of Action: Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid.[12] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory properties, to their corresponding, and often less active, dihydroxyeicosatrienoic acids (DHETs).[12] Inhibition of sEH is a promising therapeutic strategy for managing hypertension, inflammation, and pain.[13][14]
Assay Principle: A fluorescence-based assay is commonly used to measure sEH activity. The assay utilizes a non-fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) or PHOME, which is hydrolyzed by sEH to produce a highly fluorescent product.
Detailed Protocol: Fluorescence-Based sEH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl (25 mM, pH 7.4) containing 100 mM NaCl and 0.1 mg/mL bovine serum albumin (BSA).
-
sEH Enzyme: Recombinant human sEH diluted in assay buffer to the desired final concentration (e.g., 1 nM).
-
Substrate (PHOME): Prepare a stock solution in DMSO and dilute in assay buffer to the final working concentration (typically at or below the Km).
-
Test Compounds (Piperidine Carboxylic Acids): Prepare stock solutions in 100% DMSO. Create a dilution series in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 185 µL of assay buffer.
-
Add 5 µL of the diluted sEH enzyme solution to all wells except the "no enzyme" control wells. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the PHOME substrate solution to all wells.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent product (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Experimental Workflow for sEH Inhibition Assay
Caption: A streamlined workflow for determining sEH inhibition.
Protein Kinases: Master Regulators of Cellular Processes
Mechanism of Action: Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein. This phosphorylation event acts as a molecular switch, regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the kinase activity.
Detailed Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for the specific kinase being tested (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Kinase Enzyme: Dilute the recombinant kinase in kinase buffer to the desired final concentration.
-
Substrate: Dissolve the peptide or protein substrate in kinase buffer.
-
ATP: Prepare a stock solution and dilute to a working concentration in kinase buffer (typically at the Km for the specific kinase).
-
Test Compounds: Prepare a dilution series in DMSO as described for the sEH assay.
-
ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted test compound or vehicle control to the appropriate wells.
-
Add 2.5 µL of a mixture of the kinase enzyme and substrate.
-
Initiate the reaction by adding 5 µL of the ATP solution. Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (high kinase activity, low luminescence) and a "no enzyme" control (no kinase activity, high luminescence).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Signaling Pathway: A Simplified Kinase Cascade
Caption: A generic kinase signaling cascade.
GABA Transaminase (GABA-T): A Key Player in Neurotransmission
Mechanism of Action: GABA transaminase (GABA-T) is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[16][17][18] It catalyzes the transfer of the amino group from GABA to α-ketoglutarate, producing succinic semialdehyde and glutamate.[16][17] Inhibition of GABA-T leads to an increase in synaptic GABA levels, which is a therapeutic strategy for epilepsy and other neurological disorders.[17][19]
Assay Principle: A colorimetric assay can be used to measure the activity of GABA-T by quantifying the amount of glutamate produced. The glutamate is then used in a coupled enzyme reaction with glutamate dehydrogenase, which reduces NAD+ to NADH. The increase in NADH is monitored by the increase in absorbance at 340 nm.
Detailed Protocol: Colorimetric GABA-T Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Potassium pyrophosphate buffer (50 mM, pH 8.6) containing 2.5 mM EDTA and 10 mM β-mercaptoethanol.
-
GABA-T Enzyme: A partially purified preparation of GABA-T from a biological source (e.g., brain tissue homogenate).
-
Substrates: Prepare stock solutions of GABA and α-ketoglutarate in assay buffer.
-
Coupling Reagents: NAD+ and glutamate dehydrogenase (GDH) in assay buffer.
-
Test Compounds: Prepare a dilution series in the appropriate solvent, ensuring compatibility with the assay buffer.
-
-
Assay Procedure (Cuvette-based or microplate format):
-
In a cuvette or well, combine the assay buffer, GABA-T enzyme, NAD+, GDH, and the test compound or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrates (GABA and α-ketoglutarate).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of absorbance increase) for each condition.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[15]
-
Data Interpretation and Quality Control
A robust enzyme inhibition assay is a self-validating system. This requires the inclusion of appropriate controls and a thorough understanding of potential artifacts.
Essential Controls:
-
Positive Control: A known inhibitor of the target enzyme should be included in each assay to confirm that the assay can detect inhibition.
-
Negative Control (Vehicle Control): This contains all assay components except the test inhibitor, with the solvent (e.g., DMSO) at the same final concentration as in the test wells. It represents 0% inhibition.
-
No Enzyme Control: This control lacks the enzyme and is used to determine the background signal.
Quantitative Data Summary
The following table provides a summary of key parameters for the described assays. Note that these values can vary depending on the specific experimental conditions.
| Parameter | sEH Assay | Kinase Assay (ADP-Glo™) | GABA-T Assay |
| Detection Method | Fluorescence | Luminescence | Absorbance |
| Typical Substrate | PHOME | Kinase-specific peptide | GABA, α-ketoglutarate |
| Typical Km of Substrate | ~5-20 µM (PHOME) | 1-100 µM (ATP)[7][20] | ~1 mM (GABA), ~0.3-4 mM (α-ketoglutarate)[2][5] |
| Example Inhibitor | Piperidine-amide derivative | Staurosporine | Nipecotic acid |
| Reported IC50 Range | 1-10 µM[21] | nM to µM range | 8-100 µM (for GATs)[8][22] |
Troubleshooting Common Issues in Enzyme Inhibition Assays
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability between Replicates | - Inaccurate pipetting- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes and proper technique[4]- Ensure thorough mixing of all reagents- Maintain a stable assay temperature |
| Low Signal or No Enzyme Activity | - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Degraded substrate or cofactors | - Use a fresh batch of enzyme and test its activity- Optimize buffer conditions- Prepare fresh substrate and cofactor solutions |
| "Bell-Shaped" Dose-Response Curve | - Compound precipitation at high concentrations- Off-target effects at high concentrations | - Visually inspect wells for precipitation- Test the solubility of the compound in assay buffer- Consider counter-screening for off-target activities |
| Apparent Activation at Low Inhibitor Concentrations | - Assay artifact (e.g., fluorescent interference)- Allosteric activation | - Run the assay without the enzyme to check for compound-related signal- Perform mechanistic studies to investigate allostery |
Conclusion
The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of enzyme inhibition assays for piperidine carboxylic acids. By carefully selecting the appropriate assay format, meticulously executing the experimental protocol, and rigorously analyzing the data, researchers can confidently identify and characterize novel enzyme inhibitors, thereby accelerating the drug discovery process.
References
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7687. Retrieved from [Link]
-
Uysal, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 223-234. Retrieved from [Link]
-
Bello, M. (n.d.). IC 50 values for rhodanine-piperazine hybrids (5-17) against.... ResearchGate. Retrieved from [Link]
- Huang, X. (2003). Fluorescence polarization competition assay: the range of resolvable inhibitor potency is limited by the affinity of the fluorescent ligand. Journal of biomolecular screening, 8(1), 34-38.
-
Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. Retrieved from [Link]
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
-
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 103-116.e8. Retrieved from [Link]
-
Tikhonova, M. A., & Zefirov, N. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6457. Retrieved from [Link]
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INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
Wikipedia. (2024, September 24). 4-aminobutyrate transaminase. Retrieved from [Link]
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Edin, M. L., et al. (2011). Soluble epoxide hydrolase: Gene structure, expression and deletion. Journal of molecular and genetic medicine : an international journal of biomedical research, 5(1), 56-69. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Elabscience. (n.d.). γ-Aminobutyric Acid (GABA) Colorimetric Assay Kit (E-BC-K852-M). Retrieved from [Link]
-
Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2959. Retrieved from [Link]
-
London, N., et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 39(7), 1047-1061. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
-
Clausen, R. P., et al. (2000). The GABA transporter and its inhibitors. Current medicinal chemistry, 7(7), 797-813. Retrieved from [Link]
-
ResearchGate. (2014, August 28). Can anyone help with a query on enzyme inhibition and activation?. Retrieved from [Link]
-
Turek, M. E., et al. (2021). The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration. International Journal of Molecular Sciences, 22(11), 5584. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Optimal Serial Dilutions Designs for Drug Discovery Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values of synthesized series of compounds with binding free.... Retrieved from [Link]
-
Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]
-
Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 1399. Retrieved from [Link]
-
Barlaam, B., et al. (2009). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 52(23), 7863-7874. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Km in Biochemistry: The Key to Enzyme Kinetics. Retrieved from [Link]
-
Yudkoff, M., et al. (1990). Glutamine and alpha-ketoglutarate uptake and metabolism by nerve terminal enriched material from mouse cerebellum. Neurochemical research, 15(4), 381-386. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 16(1), 104403. Retrieved from [Link]
-
ResearchGate. (2022, February 28). Ic50 using graphpad prism?. Retrieved from [Link]
-
Norman, P. (2014). ATP-mediated kinome selectivity: the missing link in understanding the contribution of individual JAK Kinase isoforms to cellular signaling. Journal of medicinal chemistry, 57(14), 5845-5861. Retrieved from [Link]
-
Martínez-López, A., et al. (2024). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 5(1), 38-48. Retrieved from [Link]
-
Varin, C., & Vittinghoff, E. (2025). Optimal Serial Dilutions Designs for Drug Discovery Experiments. Journal of the Royal Statistical Society. Series C (Applied Statistics), 74(4), 939-956. Retrieved from [Link]
-
Wikipedia. (2024, September 24). α-Ketoglutaric acid. Retrieved from [Link]
-
Cignarella, G., et al. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Chemical & pharmaceutical bulletin, 51(4), 381-386. Retrieved from [Link]
-
ResearchGate. (2018, August 23). How do I estimate the Km and Vmax values for two substrate (ordered) enzyme kinetics?. Retrieved from [Link]
-
Bischof, J., et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 20(23), 5907. Retrieved from [Link]
-
Clark, J. (2013, March 19). Graphpad Prism - plotting and analysis of dose-response data. YouTube. Retrieved from [Link]
-
StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Retrieved from [Link]
-
Kumar, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110255. Retrieved from [Link]
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- 22. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromopyridine Substrates
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, pivotal in pharmaceutical and materials science for the construction of biaryl and hetero-biaryl scaffolds. However, when the substrate is an electron-deficient heteroaryl halide such as 5-bromopyridine, researchers often encounter challenges that can impede reaction efficiency and product purity. The Lewis basic nitrogen atom of the pyridine ring can complicate the catalytic cycle by coordinating to the palladium center, leading to catalyst inhibition or deactivation.[1][2]
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of Suzuki coupling with 5-bromopyridine substrates. The advice herein is synthesized from established protocols and field-proven insights to empower you to overcome common hurdles and achieve optimal reaction outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a direct question-and-answer format, providing both causative explanations and actionable solutions.
Q1: My reaction shows low or no conversion of 5-bromopyridine. What are the likely causes and how can I fix it?
Low or no conversion is a frequent issue and can often be traced back to several key factors:
-
Catalyst Inactivation by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming off-cycle, inactive complexes. This is a primary challenge with pyridine-containing substrates.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center, disfavoring coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[3] N-heterocyclic carbene (NHC)-based catalysts, such as PEPPSI-IPr, are also highly effective for these challenging substrates.[3]
-
-
Inefficient Oxidative Addition: 5-Bromopyridine is electron-deficient, which generally facilitates the rate-limiting oxidative addition step.[1][4] However, if other electronic factors in the molecule counteract this, or if the catalyst is not sufficiently active, this step can be slow.
-
Solution: Ensure your palladium source and ligand are appropriate. For electron-deficient substrates, a catalyst system known for high activity, such as one employing a Buchwald-type ligand, is recommended.[5]
-
-
Inappropriate Base or Solvent: The base is crucial for the transmetalation step, activating the boronic acid.[6] The solvent system must solubilize all components and facilitate the catalytic cycle.
-
Solution: A common and effective combination is a carbonate or phosphate base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a polar aprotic solvent like dioxane, often with a small amount of water.[7][8] The water can be crucial for dissolving the base and facilitating the catalytic cycle.[5] For anhydrous conditions, which can be beneficial in some cases, bases like TMSOK have been used, but these systems can be very sensitive to Lewis bases like pyridine.[1]
-
-
Poor Quality of Reagents: The purity of all reagents, especially the boronic acid and the palladium catalyst, is paramount. Boronic acids can degrade over time, and some palladium sources can lose activity upon storage.
-
Solution: Use freshly purchased or purified reagents. Ensure boronic acids have been stored under inert atmosphere and refrigerated. It is also advisable to use an excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for potential degradation or homocoupling.
-
Q2: I'm observing significant formation of a homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction, leading to reduced yield of the desired product and purification challenges.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can lead to oxidative coupling of two boronic acid molecules. It can also occur through a protonolysis/second transmetalation pathway, especially with electron-deficient arylboronic acids.[9]
-
Solution 1: Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Solution 2: Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Solution 3: Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be necessary.
-
Q3: My main byproduct is the dehalogenated pyridine (protodebromination). What causes this and how can I prevent it?
The formation of pyridine from 5-bromopyridine indicates a competing dehalogenation pathway.
-
Cause: After oxidative addition of the 5-bromopyridine to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to yield the dehalogenated product. Common hydride sources can be impurities in the solvent or reagents, or they can be generated from the decomposition of the solvent or base.
-
Solution 1: Use High-Purity Solvents and Reagents: Ensure all solvents are freshly distilled or from a recently opened bottle of anhydrous solvent.
-
Solution 2: Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can lead to the degradation of reagents and solvents, potentially generating hydride sources. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Solution 3: Choice of Base: Some bases are more prone to decomposition pathways that can lead to dehalogenation. If this is a persistent issue, consider screening alternative bases.
-
Frequently Asked Questions (FAQs)
1. What is the best all-around catalyst for the Suzuki coupling of 5-bromopyridine?
While there is no single "best" catalyst for all substrates and coupling partners, highly active and robust catalyst systems are generally preferred for 5-bromopyridine. Catalyst systems based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are excellent starting points.[2][5] Palladium-N-heterocyclic carbene (NHC) complexes have also shown great success.[3] For initial screening, Pd(PPh₃)₄ can be used, but more advanced catalysts are often required for higher yields with challenging substrates.[3][7]
2. How does the choice of base affect the reaction?
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[6] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and often require aqueous or biphasic conditions to be effective.[8] K₃PO₄ is a stronger base and can be effective in cases where weaker carbonates fail.[5][7]
-
Organic bases are generally not used in standard Suzuki couplings.
-
Fluoride sources like KF can also be used, especially when base-labile functional groups are present.[6]
3. What is the optimal solvent for this reaction?
The ideal solvent should solubilize the reactants, catalyst, and intermediates. Common choices include:
-
Ethereal solvents: 1,4-Dioxane and tetrahydrofuran (THF) are widely used, often in combination with water.[7][8]
-
Aromatic solvents: Toluene can also be effective.[8]
-
Polar aprotic solvents: Dimethylformamide (DMF) is another option, although it can sometimes lead to side reactions at high temperatures.
A mixture of an organic solvent and water (e.g., dioxane/water 4:1) is a very common and effective system, as it aids in dissolving the inorganic base.[7][10]
4. Can I use a boronic ester instead of a boronic acid?
Yes, boronic esters (e.g., pinacol esters) are often used in place of boronic acids. They offer several advantages, including increased stability and easier purification. While boronic acids are often more reactive, boronic esters can be a good choice, especially for sensitive or unstable boronic acids.[4]
5. How can I monitor the progress of my reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken, diluted, and analyzed to determine the consumption of the 5-bromopyridine starting material and the formation of the product.
Data Presentation
Table 1: Comparative Performance of Palladium Catalysts in the Suzuki Coupling of Bromopyridines
| Catalyst / Ligand | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Turnover Number (TON) | Reference |
| Pd(PPh₃)₄ | 2-5 | K₃PO₄ | Dioxane/H₂O | 85-95 | Moderate to Good | ~20-50 | [7] |
| Pd(OAc)₂ / SPhos | 1-2 | K₂CO₃ | Toluene/H₂O | 100 | Good to Excellent | >90 | [3] |
| PEPPSI-IPr | 1-3 | K₂CO₃ | Dioxane | 80 | Good to Excellent | >90 | [3] |
| NiCl₂(PCy₃)₂ | 1 | K₃PO₄ | tert-Amyl alcohol | 80 | Good | ~90 | [11] |
Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[3]
Experimental Protocols
General Protocol for the Suzuki Coupling of 5-Bromopyridine with an Arylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 5-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the 5-bromopyridine.[7]
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.
References
-
Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. [Link]
-
Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
-
Stanforth, S. P. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(12), 4136-4142. [Link]
-
Dodds, D. L., & Lickiss, P. D. (2015). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 92(3), 571-574. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Guram, A. S., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(9), 1787-1789. [Link]
-
Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955-1975. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Le-Huy, H., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(6), 441-447. [Link]
-
Hassan, J., et al. (2002). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Pye, A. J., & Taylor, R. J. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Communications, 10(1), 1-9. [Link]
-
Sigman, M. S., & Norrby, P. O. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 86(15), 10178-10185. [Link]
-
Organometallic Chemistry and Catalysis. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
-
ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Nolan, S. P., & Cazin, C. S. (2012). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Dalton transactions (Cambridge, England : 2003), 41(32), 9745-9751. [Link]
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Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and improve overall yield and purity. This guide is structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is generally preferred?
There are two principal methods for forming the critical C-N bond in this synthesis: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction that uses a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (2,5-dibromopyridine) with an amine (piperidine-3-carboxylic acid).[1] It is often the preferred method due to its broad substrate scope, tolerance of various functional groups, and typically higher yields under optimized conditions.[2][3] The key to success is the careful selection of the catalyst, ligand, base, and solvent.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of an electron-deficient aryl halide (like 2-chloro-5-bromopyridine or 2,5-dibromopyridine) with the amine nucleophile.[4] For pyridines, the electronegative ring nitrogen activates the C2 and C6 positions towards nucleophilic attack.[5] While potentially simpler and avoiding expensive catalysts, SNAr reactions on 2-halopyridines often require harsh conditions (high temperatures, strong bases) and can be lower yielding if the pyridine ring is not sufficiently activated.[4]
Recommendation: For robust and high-yielding synthesis, the Buchwald-Hartwig amination is generally the superior approach. It offers greater control and predictability, especially when dealing with the bifunctional nature of piperidine-3-carboxylic acid.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: Buchwald-Hartwig Amination
This section focuses on the more common and recommended Buchwald-Hartwig approach.
Q2: My reaction has stalled or shows very low conversion. What are the most likely causes?
Low conversion is a frequent issue. A systematic approach is crucial for diagnosis.
Caption: Systematic workflow for troubleshooting low conversion.
Detailed Breakdown of Causes & Solutions:
-
Catalyst System Inactivity:
-
Cause: The Pd(0) active species may not be forming or is being deactivated. This can be due to poor quality precatalyst (e.g., Pd₂(dba)₃) or ligand oxidation. Electron-rich phosphine ligands are often sensitive to air.
-
Solution:
-
Use a fresh bottle of palladium precatalyst and ligand.
-
Consider using modern, air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) which are designed for reliable activation.[6]
-
Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) by thoroughly degassing the solvent and reaction vessel.
-
-
-
Inappropriate Base Selection or Quality:
-
Cause: The base is critical for deprotonating the amine to form the palladium amide complex, a key step in the catalytic cycle.[7] If the base is weak, wet, or sterically incompatible, the reaction will fail. Sodium tert-butoxide (NaOt-Bu) is a strong base but can be incompatible with some functional groups.[8]
-
Solution:
-
For this substrate, a weaker inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) is often ideal as it minimizes side reactions while being strong enough for the C-N coupling.
-
Crucially, ensure the base is anhydrous. Dry it in an oven before use if necessary. Even small amounts of water can hydrolyze the catalyst and starting materials.
-
-
-
Solvent Issues:
-
Cause: The solvent must be aprotic and capable of solubilizing the reactants and catalyst complex. Oxygen contamination in the solvent can oxidize and deactivate the phosphine ligand and Pd(0) catalyst.
-
Solution: Use anhydrous, high-purity solvents. Aprotic polar solvents like Dioxane , Toluene , or DMF are common choices. Degas the solvent thoroughly before use by sparging with an inert gas (N₂ or Ar) for 15-30 minutes.
-
Q3: I am getting a good conversion, but the yield of my desired product is low due to side products. How can I improve selectivity?
Side product formation is typically related to reaction conditions being too harsh or non-selective.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Hydrodehalogenation | The 5-bromo-substituent on the pyridine ring is replaced by a hydrogen atom. This can occur via β-hydride elimination from a palladium intermediate.[9] | Use a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos). These ligands promote the desired reductive elimination step over side reactions.[8][9] |
| Double Amination | If starting with 2,5-dibromopyridine, the piperidine can react at both the C2 and C5 positions. The C2 position is generally more reactive towards palladium-catalyzed amination. | Use a slight excess (1.1-1.2 equivalents) of the piperidine-3-carboxylic acid relative to the 2,5-dibromopyridine. This favors the mono-amination product. Careful temperature control (avoiding excessive heat) can also improve selectivity. |
| Aryl Halide Homocoupling | Two molecules of 2,5-dibromopyridine couple to form a bipyridine species. | This is often a sign of poor catalyst performance or incorrect stoichiometry. Ensure proper inert atmosphere and consider a lower catalyst loading (1-2 mol %). |
Optimized Experimental Protocol (Buchwald-Hartwig)
This protocol provides a robust starting point for optimization.
Materials:
-
2,5-Dibromopyridine (1.0 eq)
-
Piperidine-3-carboxylic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 2 mol %)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq, 4 mol %)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add 2,5-dibromopyridine, piperidine-3-carboxylic acid, Xantphos, and Cesium Carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Reagent Addition: Add Pd₂(dba)₃ to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the 2,5-dibromopyridine.
-
Reaction: Stir the mixture vigorously and heat to 100-110 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up & Purification: See Q4 for detailed purification procedures.
Q4: Purification of the final product is challenging due to its zwitterionic nature. What is the best approach?
The product contains both a basic piperidine nitrogen and an acidic carboxylic acid, making it a zwitterion at its isoelectric point (pI). This property complicates standard extractions.
Recommended Purification Strategy:
-
Initial Quench: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Acidic Extraction (Protonating the Piperidine):
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% citric acid). The protonated product will move into the aqueous phase, leaving non-basic organic impurities behind.[10]
-
-
pH Adjustment to Isoelectric Point:
-
Cool the acidic aqueous layer in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with vigorous stirring to adjust the pH to the product's isoelectric point (typically in the range of pH 4-6).
-
The zwitterionic product, being least soluble at its pI, will precipitate out of the solution.[11]
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove residual salts, followed by a cold, non-polar organic solvent (like diethyl ether or hexanes) to aid in drying.
-
Dry the purified product under high vacuum.
-
Alternative: If the product does not precipitate cleanly, after pH adjustment, you can perform lyophilization (freeze-drying) to isolate the solid product. Ion-exchange chromatography is also a powerful but more complex method for purifying amino acids and zwitterions.[12]
References
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
- Ácido 5-bromopiridina-3-carboxílico - Chem-Impex.
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Coupling - Alfa Chemistry.
- Buchwald-Hartwig Amin
- Synthesis of 2-Amino-5-bromopyridine - ResearchG
- Buchwald–Hartwig amin
- Pyridine synthesis - Organic Chemistry Portal.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Journal of the American Chemical Society.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - N
- Separation and Purification of Amino Acids - ResearchG
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchG
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - N
- Coupling outcomes for pyridines - ResearchG
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - N
- Amination of 2-halopyridines - ResearchG
- Separation and Refining of Amino acids - DIAION.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal.
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen research portal.
- Work-up of a zwitterion? - Reddit.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - N
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing).
- Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal C
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv.
- HPLC method dev strategies for Zwitterions - Chrom
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - ACS Public
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite... - MDPI.
- Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives...
- nucleophilic arom
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. diaion.com [diaion.com]
Technical Support Center: Purification Strategies for Crude 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
Welcome to the technical support center for the purification of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. As a molecule possessing both a basic pyridine moiety and an acidic carboxylic acid group, its purification requires a nuanced approach that considers its zwitterionic nature. This document provides in-depth, field-proven insights and systematic protocols to guide you through developing a robust purification strategy.
Understanding the Molecule: A Zwitterionic Challenge
This compound is an amphoteric molecule, meaning it can act as both an acid and a base. At a specific pH, known as the isoelectric point (pI), the molecule will exist as a zwitterion with both a positive and a negative charge, resulting in a net neutral charge. Understanding and manipulating the charge state of the molecule by adjusting the pH of the solution is fundamental to its successful purification.
-
At low pH (acidic conditions): The carboxylic acid will be protonated (-COOH), and the pyridine nitrogen will also be protonated, resulting in a net positive charge.
-
At the isoelectric point (pI): The carboxylic acid will be deprotonated (-COO⁻), and the pyridine nitrogen will be protonated, leading to a neutral zwitterion. Zwitterions often exhibit minimum solubility at their pI.
-
At high pH (basic conditions): The carboxylic acid will be deprotonated (-COO⁻), and the pyridine nitrogen will be in its neutral state, resulting in a net negative charge.
This pH-dependent charge behavior is the cornerstone of the purification strategies discussed in this guide.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route employed. A common synthesis involves the reaction of 2,5-dibromopyridine with a piperidine-3-carboxylic acid derivative. Potential impurities could include:
-
Unreacted starting materials: 2,5-dibromopyridine and the piperidine-3-carboxylic acid derivative.
-
Byproducts of incomplete reaction: For instance, if the piperidine-3-carboxylic acid is used as an ester, the corresponding ester of the final product might be present.
-
Positional isomers: Depending on the reaction conditions, other isomers might form in small quantities.
-
Degradation products: Prolonged reaction times or harsh work-up conditions could lead to decomposition.
Q2: I tried to purify the compound by silica gel chromatography, but it's streaking badly on the TLC plate. Why is this happening?
A2: The zwitterionic nature of your compound at neutral pH can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This results in poor chromatographic performance, characterized by streaking and low recovery. To mitigate this, you need to suppress the ionization of either the carboxylic acid or the pyridine nitrogen by modifying the mobile phase. Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) or a volatile base (e.g., 0.1-1% triethylamine or ammonia) to your eluent can significantly improve the chromatography.
Q3: My compound is crashing out of solution during work-up. How can I prevent this?
A3: This is a common issue with zwitterionic compounds, which often have low solubility in many organic solvents, especially at or near their isoelectric point. To keep your compound in solution, you need to adjust the pH of the aqueous phase to be either significantly acidic or basic, moving it away from its pI. For extraction into an organic solvent, it's often necessary to convert the compound fully into its acidic or basic form.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be a very effective method for purifying this compound, provided a suitable solvent or solvent system is identified. The ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Given the polar nature of the molecule, polar protic solvents like alcohols (methanol, ethanol, isopropanol) or water, and mixtures thereof, are good starting points for screening.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound is insoluble in common organic solvents. | The compound exists as a zwitterion with low solubility. | Adjust the pH of the solution. In an acidic aqueous solution, the compound will be cationic and may be more soluble. In a basic aqueous solution, it will be anionic and may be more soluble. For extraction into an organic solvent, consider converting it to its free base or free acid form. |
| Poor separation and streaking on silica gel TLC/column. | Strong interaction between the zwitterionic compound and acidic silica. | Add a modifier to the mobile phase. For normal phase silica, try adding 0.1-1% acetic acid or formic acid to protonate the carboxylate, or 0.1-1% triethylamine to deprotonate the pyridinium ion. |
| Formation of an oil instead of crystals during recrystallization. | The compound is "oiling out." This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Alternatively, try a different solvent system. Slow cooling and scratching the inside of the flask can also help initiate crystallization. |
| Low recovery after acid-base extraction. | Incomplete pH adjustment, leading to the compound remaining in the wrong phase. Emulsion formation during extraction. | Use a pH meter to ensure the pH is sufficiently far from the pI (at least 2 pH units). To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of celite. |
| Multiple spots on TLC even after purification. | The compound may be degrading on the silica plate, or you may have a mixture of isomers. | Run a 2D TLC to check for stability on the plate. If the spot pattern changes, the compound is likely unstable on silica. Consider using a different stationary phase like alumina or a C18 reversed-phase plate. For isomers, a more efficient chromatographic system or an alternative purification technique may be needed. |
Experimental Protocols
Protocol 1: Experimental Determination of the Isoelectric Point (pI)
The pI is the pH at which the net charge of the molecule is zero, and it typically corresponds to the point of minimum solubility.
Materials:
-
Crude this compound
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
pH meter
-
Small beakers or vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10 in 1-unit increments).
-
In separate, labeled vials, add a small, equal amount of your crude compound to a fixed volume of each buffer.
-
Stir the mixtures at room temperature for a set period (e.g., 30 minutes) to allow them to reach equilibrium.
-
Visually inspect the vials for the amount of undissolved solid. The vial with the most precipitate corresponds to the approximate isoelectric point.
-
For a more quantitative determination, you can filter each suspension and measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy if the compound has a chromophore. The pH at which the concentration is lowest is the pI.
Protocol 2: Purification by Acid-Base Extraction
This protocol leverages the pH-dependent solubility of the compound to separate it from neutral, acidic, or basic impurities.
Workflow for Acid-Base Extraction:
Caption: Decision workflow for purification via acid-base extraction.
Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution (pH ~8.5). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, while neutral and basic impurities remain in the organic layer.
-
Separate the aqueous layer.
-
Wash the organic layer with water once more and combine the aqueous layers.
-
Slowly acidify the combined aqueous layers with 1 M HCl while stirring. As the pH approaches the isoelectric point (experimentally determined in Protocol 1), the zwitterionic product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash it with cold deionized water, and then with a small amount of a non-polar solvent like hexanes to aid in drying.
-
Dry the purified product under vacuum.
Protocol 3: Purification by Recrystallization
Workflow for Recrystallization Solvent Screening:
Caption: Systematic approach for selecting a recrystallization solvent.
Procedure:
-
Solvent Screening: Following the workflow above, test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Good candidates are polar protic solvents like ethanol, methanol, isopropanol, or water, as well as polar aprotic solvents like acetone or acetonitrile.
-
Dissolution: Once a suitable solvent is identified, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 4: Purification by Column Chromatography
Procedure:
-
TLC Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. Good starting points are mixtures of a relatively non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol).
-
To improve spot shape and separation, add a small amount (0.1-1%) of an acid (acetic acid or formic acid) or a base (triethylamine or ammonia) to the eluent.
-
The ideal eluent system should give your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Chromatography:
-
Pack a column with silica gel using the optimized eluent system.
-
Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent if necessary, then adsorb it onto a small amount of silica gel).
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
-
Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Armarego, W. L., & Chai, C. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Technical Support Center: Scale-Up Synthesis of Piperidine-Based Pharmaceutical Intermediates
Welcome to the technical support center dedicated to addressing the complex challenges encountered during the scale-up synthesis of piperidine-based pharmaceutical intermediates. The piperidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous blockbuster drugs.[1][2] However, transitioning its synthesis from the laboratory bench to a pilot or manufacturing scale introduces a host of issues that can impact yield, purity, and process efficiency.
This guide is structured to provide direct, actionable solutions to common problems faced by researchers and process chemists. We will delve into the causality behind these issues, offering not just protocols but a deeper understanding of the underlying chemical principles to empower your process development.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most pressing issues encountered during the scale-up of piperidine synthesis in a practical Q&A format.
Category 1: Reaction Control & Stereoselectivity
Q1: We are struggling with poor and inconsistent diastereoselectivity in the catalytic hydrogenation of a substituted pyridine to a piperidine derivative upon scale-up. What are the key factors to investigate?
A: This is a classic scale-up challenge when moving from bench-scale to larger reactors. The diastereoselectivity of pyridine hydrogenation is highly sensitive to reaction conditions which can change dramatically with scale. The primary factors to investigate are:
-
Hydrogen Pressure and Mass Transfer: At the lab scale, achieving high hydrogen pressure and efficient stirring is straightforward. On a larger scale, inadequate agitation can lead to poor hydrogen dissolution in the reaction medium. This limitation in mass transfer can alter the reaction kinetics and favor the formation of undesired stereoisomers. Increasing hydrogen pressure has been shown to favor the formation of the cis isomer in some cases.[3]
-
Catalyst Choice and Loading: While rhodium (Rh/C, Rh₂O₃) and platinum-based (PtO₂, Pt/C) catalysts are often more effective than palladium for pyridine hydrogenation, their performance can vary with the substrate and scale.[4] At larger scales, catalyst deactivation or localized "hot spots" due to exothermic reactions can affect selectivity. Consider evaluating different catalysts or adjusting the catalyst loading.
-
Solvent and Additives: The choice of solvent impacts both substrate solubility and catalyst performance. Acidic additives like HCl or acetic acid can protonate the basic nitrogen of the pyridine, which can reduce its ability to coordinate with and poison the catalyst, thereby enhancing reactivity and potentially influencing the stereochemical outcome.[4][5]
Q2: Our intramolecular cyclization to form the piperidine ring works well at 10g scale, but yields have dropped significantly at 1kg scale, with an increase in side products. Why is this happening?
A: Intramolecular cyclizations are often sensitive to concentration and temperature gradients, which are more pronounced in large reactors. Here’s a breakdown of the likely causes:
-
Inefficient Heat Transfer: The exothermic nature of the cyclization can create localized hot spots in a large reactor. These higher temperatures can promote side reactions like decomposition or polymerization.[4] Ensure your reactor has adequate cooling capacity and that the addition of reagents is controlled to manage the exotherm.
-
Mixing and Concentration: Inadequate mixing can lead to localized areas of high substrate or reagent concentration, which can favor intermolecular side reactions over the desired intramolecular cyclization. The principle of pseudo-dilution (slow addition of the substrate to a large volume of solvent) is crucial here and needs to be carefully optimized for the new reactor geometry and volume.
-
Base Solubility Issues: If you are using a solid base like cesium carbonate, which has shown good results in lab-scale reactions, its poor solubility can become a major issue during scale-up, leading to inconsistent reaction rates and incomplete conversion.[1][6] Switching to a more soluble base or using a phase-transfer catalyst might be necessary.
Category 2: Catalyst & Reagent Management
Q3: We are observing rapid catalyst deactivation during the hydrogenation of our pyridine precursor. What are the common causes and mitigation strategies?
A: Catalyst deactivation is a frequent and costly problem in large-scale hydrogenations. The primary culprits are typically catalyst poisoning or changes in the catalyst's physical state.[7]
-
Catalyst Poisoning: The Lewis-basic nitrogen in both the pyridine starting material and the piperidine product can strongly adsorb to the catalyst's active sites, inhibiting its activity.[5][8] Impurities from previous steps, such as sulfur compounds or residual phosphine ligands, can also act as potent poisons.[4]
-
Sintering and Leaching: The physical structure of the catalyst can be compromised under harsh reaction conditions (high temperature, prolonged reaction times). Sintering, where the metal nanoparticles on the support agglomerate, reduces the active surface area.[7] Leaching of the metal into the solution can also occur.[7]
Mitigation Workflow:
Caption: Decision tree for troubleshooting catalyst deactivation.
Category 3: Impurity Profile & Purification
Q4: How can we efficiently remove unreacted pyridine from our piperidine product at scale? Simple distillation isn't working.
A: You have likely encountered the piperidine-pyridine azeotrope. This constant boiling mixture makes separation by simple fractional distillation extremely challenging.[4] The azeotrope consists of about 92% piperidine and 8% pyridine and boils at approximately 106.1°C.[4]
Here are two effective strategies for scale-up:
-
Azeotropic Distillation with Water: Adding water can form a new, lower-boiling azeotrope with one of the components, allowing for separation. This is a common industrial practice but requires careful optimization of water content and distillation parameters.[4]
-
Selective Salt Formation: This is a highly effective chemical separation method. Piperidine is a stronger base than pyridine and can react with controlled amounts of certain reagents while pyridine does not. A particularly elegant method is to bubble carbon dioxide (CO₂) through the mixture. Piperidine will react to form solid piperidine carbonate, which can be easily removed by filtration.[4] The free piperidine can then be regenerated from the salt.
Q5: Our isolated piperidine intermediate is yellow, whereas the lab-scale material was colorless. What causes this, and is it a critical impurity?
A: A yellow coloration in piperidines is almost always due to oxidation products forming over time, especially with exposure to air and light.[4][9] While these impurities may be present in small amounts and might not affect the potency of a final API, they can be a regulatory concern and may impact the stability of the intermediate.
-
Cause: Oxidation of the amine.
-
Solution: For high-purity applications, purification by distillation is the most effective method to remove these colored impurities.[4][9]
-
Prevention: To prevent recurrence, store the purified piperidine intermediate under an inert atmosphere (nitrogen or argon), protect it from light using amber containers, and store at reduced temperatures if stability data suggests it is necessary.[4]
Category 4: Product Handling & Stability
Q6: We are using a piperidine solution in DMF for a deprotection step. Upon storage in the holding tank, a crystalline solid formed. What is this solid and how do we prevent its formation?
A: This is a common and frustrating issue. The crystallization is due to salt formation. Piperidine, being a base, readily reacts with acidic gases present in the atmosphere or liberated from other nearby reagents.[10]
-
Reaction with Carbon Dioxide: The most common culprit is atmospheric CO₂, which reacts with piperidine to form piperidine carbonate, a solid salt.[4][10]
-
Reaction with Other Acids: If other processes in the plant use or generate acidic gases like HCl, these can also react to form piperidine hydrochloride.[4][10]
Prevention is key:
-
Inert Atmosphere: Always store piperidine solutions under a blanket of an inert gas like nitrogen to prevent contact with atmospheric CO₂.[4]
-
Dedicated Storage: Ensure that storage vessels for basic solutions like piperidine/DMF are not in close proximity to or share vent lines with acidic reagents.[9]
-
Prepare Fresh: For critical applications, it is often best practice to prepare the solution fresh before use.
Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for robust, self-validating protocols. The following guides provide detailed steps for common scale-up challenges.
Protocol 1: Optimizing Diastereoselectivity in Pyridine Hydrogenation
This protocol outlines a screening process to optimize the diastereoselective hydrogenation of a substituted pyridine.
Objective: To identify the optimal catalyst, pressure, and temperature conditions to maximize the formation of the desired diastereomer.
Methodology:
-
Reactor Setup: Use a parallel pressure reactor system to screen multiple conditions simultaneously. Ensure each vessel is charged with the substituted pyridine substrate (1.0 eq) and the chosen solvent (e.g., Methanol, Acetic Acid).
-
Catalyst Loading: Add the selected catalyst (see table below) to each reactor vessel. Typical loading is 1-5 mol%.
-
Inerting: Purge each vessel multiple times with nitrogen, followed by hydrogen.
-
Reaction Execution: Pressurize the reactors to the target hydrogen pressure and begin heating and stirring.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or LC-MS to determine conversion and diastereomeric ratio.
-
Work-up: Upon completion, cool the reactors, carefully vent the hydrogen, and purge with nitrogen. Filter the catalyst and concentrate the filtrate to obtain the crude product for analysis.
Screening Parameter Comparison Table:
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Catalyst | 5% Pd/C | 5% PtO₂ | 5% Rh/C | 5% Rh/Al₂O₃ |
| H₂ Pressure | 30 bar | 80 bar | 30 bar | 80 bar |
| Temperature | 60 °C | 60 °C | 80 °C | 80 °C |
| Solvent | Methanol | Methanol | Acetic Acid | Acetic Acid |
Analysis: Compare the diastereomeric ratios and reaction times for each condition to identify the optimal parameters for scale-up. Higher pressure often favors the cis isomer.[3]
Protocol 2: Scale-Up Safety & Handling
Handling piperidine and its derivatives on a large scale requires strict adherence to safety protocols due to their flammability, toxicity, and corrosive nature.[6][11]
Mandatory Safety Workflow:
Caption: Workflow for safe handling of piperidine on a large scale.
Key Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, splash goggles, a face shield, and appropriate respiratory protection.[6][11]
-
Ventilation: Handle piperidine in well-ventilated areas, preferably within a fume hood or with local exhaust ventilation, to avoid inhalation of toxic vapors.[11]
-
Fire Safety: Piperidine is highly flammable.[11][12] Keep it away from heat, sparks, and open flames. Use explosion-proof equipment and ensure all containers and transfer lines are properly grounded to prevent static discharge.[12][13]
-
Spill Response: Have appropriate spill kits containing absorbent materials readily available. In case of a large spill, evacuate the area and alert emergency responders.[14]
References
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News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
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Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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ACS Publications. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. [Link]
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ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
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ResearchGate. (1991). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. [Link]
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Oreate AI Blog. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]
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ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
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Sci-Hub. (1991). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics. [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
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ResearchGate. (2019). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. [Link]
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Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
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MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]
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Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. [Link]
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ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. [Link]
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ACS Publications. (2023). Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. [Link]
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MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. [Link]
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Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]
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Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
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Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ACS Publications. (2026). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels. [Link]
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ResearchGate. (2022). Ti-modified Pt/Al2O3 catalyst for efficient continuous production of piperidine via selective pyridine hydrogenation. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Bioactivity of 1-(5-Bromopyridin-2-yl)piperidine Derivatives
Introduction: The Significance of the Privileged Piperidine Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif frequently found in a wide array of clinically approved drugs and bioactive molecules.[1] Its prevalence is not coincidental; the piperidine moiety often imparts favorable physicochemical properties to a molecule, enhancing its "druggability."[1] These properties include improved metabolic stability, enhanced membrane permeability, and the ability to modulate lipophilicity and hydrogen bonding characteristics, all of which are critical for a compound's pharmacokinetic and pharmacodynamic profile.[1] When incorporated into the 1-(5-Bromopyridin-2-yl)piperidine framework, this privileged scaffold is combined with a substituted pyridine ring, another key heterocycle in drug design known for its diverse biological activities, including anticancer and antimicrobial effects.[2][3]
Synthetic Strategies: Accessing the 1-(5-Bromopyridin-2-yl)piperidine Core and its Analogs
The synthesis of 1-(5-Bromopyridin-2-yl)piperidine and its derivatives typically involves a nucleophilic aromatic substitution reaction. A common and efficient method is the direct reaction of 2,5-dibromopyridine with piperidine or a substituted piperidine. This reaction is often catalyzed by a base to facilitate the displacement of the bromine atom at the 2-position of the pyridine ring, which is more activated towards nucleophilic attack than the bromine at the 5-position.
General Synthetic Protocol:
A generalized, step-by-step protocol for the synthesis of 1-(5-Bromopyridin-2-yl)piperidine derivatives is as follows:
-
Reaction Setup: To a solution of 2,5-dibromopyridine in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired piperidine derivative (1.0-1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid generated during the reaction.
-
Heating: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(5-Bromopyridin-2-yl)piperidine derivative.
This synthetic route allows for the introduction of various substituents on the piperidine ring, enabling the exploration of structure-activity relationships.
Comparative Bioactivity and Structure-Activity Relationship (SAR) Insights
While specific comparative data for a series of 1-(5-Bromopyridin-2-yl)piperidine derivatives is not available, we can infer potential bioactivities and SAR based on studies of structurally similar compounds. The primary areas of therapeutic potential for this class of compounds are likely to be in oncology and infectious diseases.
Antiproliferative Activity:
The antiproliferative activity of pyridine derivatives is a well-documented phenomenon.[2][3] Structure-activity relationship studies on various pyridine-containing compounds have revealed that the nature and position of substituents on the pyridine and adjacent rings significantly influence their cytotoxic effects against cancer cell lines.[2][4] For the 1-(5-Bromopyridin-2-yl)piperidine scaffold, the following SAR principles can be hypothesized:
-
Role of the Bromine Atom: The bromine atom at the 5-position of the pyridine ring is an interesting feature. While halogen atoms can sometimes decrease antiproliferative activity, a bromo-substituent on a phenyl ring has been shown to enhance anticancer activity in some contexts.[2][5] This suggests that the bromine atom could be a key interaction point with a biological target or could modulate the electronic properties of the pyridine ring to enhance activity.
-
Substitution on the Piperidine Ring: Modifications to the piperidine ring are expected to have a profound impact on bioactivity. The introduction of functional groups that can act as hydrogen bond donors or acceptors, or that can modulate the lipophilicity of the molecule, will likely alter the compound's interaction with its target and its pharmacokinetic properties.[1] For instance, the addition of hydroxyl or amino groups could enhance interactions with target proteins.[2]
The following table summarizes potential modifications to the 1-(5-Bromopyridin-2-yl)piperidine scaffold and their predicted impact on antiproliferative activity, based on findings from related compounds.
| Modification Site | Substituent | Predicted Effect on Antiproliferative Activity | Rationale/Supporting Evidence from Related Compounds |
| Piperidine Ring (e.g., 4-position) | Small alkyl groups | May be well-tolerated and could fine-tune lipophilicity. | Studies on other piperidine-containing compounds show that small alkyl groups can be accommodated in binding pockets. |
| Piperidine Ring (e.g., 4-position) | Hydroxyl (-OH) or Amino (-NH₂) groups | Potential for increased activity. | These groups can form hydrogen bonds with target proteins, enhancing binding affinity. The presence of -OH and -NH₂ groups in other pyridine derivatives has been shown to enhance antiproliferative activity.[2] |
| Piperidine Ring (e.g., 4-position) | Bulky aromatic groups | May decrease activity. | Bulky groups can cause steric hindrance and prevent optimal binding to the target. Some studies on pyridine derivatives have shown that bulky groups lead to lower antiproliferative activity.[2] |
| Pyridine Ring (e.g., replacement of Br) | Methoxy (-OCH₃) group | Potential for increased activity. | The presence and position of methoxy groups have been correlated with increased antiproliferative activity in other pyridine derivatives.[2] |
Experimental Protocols for Bioactivity Assessment
To empirically determine the comparative bioactivity of a series of 1-(5-Bromopyridin-2-yl)piperidine derivatives, a panel of in vitro assays should be employed.
In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a panel of human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-(5-Bromopyridin-2-yl)piperidine derivatives in cell culture medium. Add the compounds to the wells in triplicate and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each derivative.
Visualizing Potential Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental workflow for evaluating these compounds, the following diagrams are provided.
Caption: A typical workflow for the discovery and evaluation of novel drug candidates.
Conclusion and Future Directions
The 1-(5-Bromopyridin-2-yl)piperidine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While this guide has provided a synthesized overview based on the bioactivity of related compounds, it underscores the necessity for dedicated research into a series of these specific derivatives. Future work should focus on the synthesis of a diverse library of analogs with systematic modifications to the piperidine and pyridine rings. A comprehensive in vitro evaluation of these compounds against a panel of cancer cell lines will be crucial to elucidate clear structure-activity relationships. Promising lead compounds should then be advanced to more detailed mechanistic studies and in vivo efficacy models. Through such a systematic approach, the full therapeutic potential of this intriguing chemical scaffold can be unlocked.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Structure-activity relationship for antiproliferative activity. ResearchGate. [Link]
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Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. [Link]
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The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]
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Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents. PubMed. [Link]
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Antiproliferative and Structure Activity Relationships of Amaryllidaceae Alkaloids. MDPI. [Link]
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Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Publishing. [Link]
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Structure‐activity relationship for antiproliferative activity. ResearchGate. [Link]
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Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Substituted Pyridine Analogues
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold represents a cornerstone of modern pharmacotherapy. Its presence in a multitude of FDA-approved drugs is a testament to its versatile nature, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 5-substituted pyridine analogues, a modification that has proven pivotal in modulating the activity of these compounds across diverse biological targets. We will delve into their interactions with nicotinic acetylcholine receptors, protein kinases, and cholinesterases, offering a comparative look at their performance against established therapeutic agents, supported by experimental data and detailed protocols.
The Strategic Importance of the 5-Position
The pyridine ring, an isostere of benzene, offers a unique electronic profile due to the presence of the nitrogen atom. This nitrogen atom not only influences the ring's basicity and hydrogen bonding capacity but also alters the reactivity of the carbon atoms. The C2, C4, and C6 positions are electron-deficient and susceptible to nucleophilic attack, while the C3 and C5 positions are more electron-rich, making them targets for electrophilic substitution. The 5-position, in particular, offers a valuable vector for chemical modification, allowing for the introduction of a wide array of substituents that can probe steric and electronic requirements within a biological target's binding site without drastically altering the core scaffold's fundamental interactions.
Comparative Analysis of 5-Substituted Pyridine Analogues
This section will explore the SAR of 5-substituted pyridine analogues in the context of three major classes of drug targets, comparing their activity to well-established drugs in each class.
Modulators of Nicotinic Acetylcholine Receptors (nAChRs)
The α4β2 nicotinic acetylcholine receptor is a key target in the central nervous system, implicated in cognitive processes and nicotine addiction. Varenicline, a partial agonist at this receptor, is a widely used smoking cessation aid.[2] The development of novel nAChR modulators often involves modification of the pyridine ring to enhance potency and selectivity.
Research into 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine has revealed that bulky substituents at the 5-position can significantly influence binding affinity for neuronal nAChRs. The introduction of moieties such as phenyl, substituted phenyl, or heteroaryl groups can lead to compounds with exceptionally high affinity, with Ki values in the sub-nanomolar range.[3]
Key Observations:
-
Steric Bulk: The introduction of a bulky group at the 5-position is generally well-tolerated and can lead to a significant increase in binding affinity compared to the unsubstituted analogue.
-
Electronic Effects: The electronic nature of the substituent on the appended phenyl ring can fine-tune the binding affinity, although a clear trend is not always apparent and is likely target-subtype dependent.
-
Functional Activity: Importantly, modifications at the 5-position can modulate the functional activity of the ligand, leading to the identification of both agonists and antagonists within the same chemical series.[3]
The following table compares the in vitro binding affinities of several 5-substituted pyridine analogues with that of Varenicline, a well-established nAChR partial agonist.
| Compound | 5-Substituent | nAChR Binding Affinity (Ki, nM) | Comparator | Comparator Binding Affinity (Ki, nM) |
| Analogue 1 | Phenyl | 0.055 | Varenicline | 0.06 (α4β2) |
| Analogue 2 | 4-Chlorophenyl | 0.069 | Varenicline | 0.06 (α4β2) |
| Analogue 3 | 2-Thienyl | 0.69 | Varenicline | 0.06 (α4β2) |
| Unsubstituted Analogue | H | 0.15 | Varenicline | 0.06 (α4β2) |
Data synthesized from multiple sources for illustrative comparison.[3][4]
The data clearly indicates that certain 5-substituted pyridine analogues can achieve binding affinities comparable to or even exceeding that of the established drug, Varenicline. This highlights the potential of this chemical space for the development of novel CNS-acting agents.
Inhibitors of Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Staurosporine is a potent, albeit non-selective, natural product that inhibits a broad spectrum of kinases and serves as a common reference compound in kinase inhibitor discovery.[5]
For instance, in the context of pyridopyrimidine-based adenosine kinase inhibitors, substitution at the 5-position with amine or ether functionalities has been shown to increase aqueous solubility while maintaining potent in vitro activity.[6]
The following table provides a conceptual comparison of how 5-substituted pyridine analogues might perform against a broad-spectrum kinase inhibitor like Staurosporine.
| Compound Series | General 5-Substituent | Target Kinase Family | Typical IC50 Range (nM) | Comparator | Comparator IC50 (nM) |
| 5-Substituted Pyridines | Aryl, Heteroaryl, Amino, Alkoxy | Various | 10 - 1000 | Staurosporine | 1 - 100 (Broad Spectrum) |
| Specific Pyridopyrimidine | Amine, Ether | Adenosine Kinase | Potent (in vitro) | Staurosporine | Potent (Broad Spectrum) |
This table represents a generalized view based on principles of kinase inhibitor design and available data on related scaffolds.[6]
The key takeaway is that while Staurosporine offers high potency across many kinases, the strategic introduction of substituents at the 5-position of a pyridine ring can be a viable strategy to develop more selective and potent inhibitors for specific kinase targets.
Inhibitors of Cholinesterases
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for the treatment of Alzheimer's disease, with Donepezil being a widely prescribed medication.[7]
The design of novel AChE inhibitors has explored various heterocyclic scaffolds. For pyridine derivatives, the introduction of specific substituents can enhance their inhibitory potency. Molecular docking studies of some pyridine derivatives have suggested that substituents can form key interactions, such as halogen bonds, within the active site of the AChE enzyme.[8]
Below is a comparison of the in vitro inhibitory activity of a representative 5-substituted pyridine analogue with the established AChE inhibitor, Donepezil.
| Compound | 5-Substituent | AChE Inhibition (IC50, nM) | Comparator | Comparator AChE Inhibition (IC50, nM) |
| Representative Pyridine Analogue | (e.g., Carbamate) | 153 | Donepezil | 6.7 |
| Other Pyridine Analogues | (Varied) | Ranging from nM to µM | Donepezil | 6.7 |
Data for the representative pyridine analogue is from a study on pyridine derivatives with carbamic functions.[9] Donepezil IC50 value is from a comparative study.[10]
While the representative pyridine analogue shows good inhibitory activity, it is less potent than Donepezil in this specific example. However, the broad range of activities observed in different pyridine series highlights the potential for optimization. For instance, some benzylpyridinium salts have demonstrated higher in vitro activity than Donepezil.[8]
Experimental Protocols
To ensure the scientific integrity of the data presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of 5-substituted pyridine analogues.
Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This protocol describes a method to determine the binding affinity of a test compound for nAChRs using a radiolabeled ligand.
Materials:
-
Rat brain tissue homogenate (for α4β2 and α7 nAChRs) or IMR-32 cell membranes (for α3β4 nAChRs)
-
Radioligand: [³H]Cytisine for α4β2, [³H]methyllycaconitine for α7, or [³H]epibatidine for α3β4 nAChRs[11]
-
Test compounds (5-substituted pyridine analogues)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates with GF/C filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the binding buffer.
-
Incubation: In a 96-well plate, add the receptor preparation (brain homogenate or cell membranes), the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for measuring the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Compound Plating: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Measurement: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Luminescence-based kinase inhibition assay workflow.
Ellman's Assay for Acetylcholinesterase Inhibition
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Test compounds
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in the phosphate buffer.
-
Assay Mixture: In a cuvette or a 96-well plate, mix the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to the mixture and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Start the reaction by adding the ATCI substrate.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using the spectrophotometer. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (from ATCI hydrolysis) reacts with DTNB.[13][14]
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the percent inhibition and the IC50 value of the test compound.
Caption: Principle of the Ellman's assay for AChE activity.
Conclusion
The strategic modification of the 5-position of the pyridine ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of this privileged scaffold. As demonstrated in this guide, 5-substituted pyridine analogues have shown significant promise as modulators of nAChRs, inhibitors of protein kinases, and inhibitors of cholinesterases. The comparative data presented herein, alongside detailed experimental protocols, offer a valuable resource for researchers in the field. The ability to systematically alter the steric and electronic properties at the 5-position allows for a rational approach to drug design, leading to the development of novel therapeutics with enhanced potency, selectivity, and desirable physicochemical properties. The continued exploration of this chemical space is certain to yield further breakthroughs in the treatment of a wide range of diseases.
References
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- Hayakawa, H., et al. (2004). Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3169-3172.
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
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- Al-Karmalawy, A. A., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 969635.
- [Additional relevant references can be added here]
- Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 3(3), 163-171.
- Di Martino, R. M. C., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 543-556.
- Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
- Coe, J. W., et al. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
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- Gescher, A. (2000). Staurosporine analogues--pharmacological toys or useful antitumour agents?.
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- Kosasa, T., et al. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology, 21(6), 403-408.
- Celie, P. H., et al. (2004). Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. Journal of Biological Chemistry, 279(26), 27373-27381.
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Synapse. (2024). What is the mechanism of Donepezil Hydrochloride?. Retrieved from [Link]
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The Piperidine Scaffold: A Comparative Guide to Efficacy in Preclinical Assays
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in over 70 commercially available drugs, including several blockbusters, underscores its significance as a "privileged scaffold" in drug discovery.[1] This guide offers an in-depth comparison of the efficacy of various piperidine-based scaffolds in different preclinical assays, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the structure-activity relationships (SAR) that govern their biological effects and present detailed experimental protocols for key assays.
The Versatility of the Piperidine Scaffold
The utility of the piperidine scaffold lies in its unique combination of properties. Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the molecule's pharmacokinetic profile.[3] This versatility has led to the development of piperidine-containing drugs for a wide range of therapeutic areas, including central nervous system disorders, cancer, infectious diseases, and pain management.[1][3][4]
Visualizing the Core Scaffold and Derivatization Points
The following diagram illustrates the basic piperidine scaffold and highlights the key positions for chemical modification that influence its biological activity.
Caption: General structure of a piperidine scaffold highlighting positions for substitution.
Comparative Efficacy in Key Therapeutic Areas
The following sections provide a comparative analysis of different piperidine-based scaffolds in various assays, supported by experimental data.
Anticancer Activity
Piperidine moieties are integral components of numerous anticancer agents, acting through diverse mechanisms such as apoptosis induction and modulation of signaling pathways.[5]
Comparative Analysis of In Vitro Cytotoxicity:
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [5] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [5] | |
| Compound 17a | PC3 | Prostate | 0.81 | [5] |
| MGC803 | Gastric | 1.09 | [5] | |
| MCF-7 | Breast | 1.30 | [5] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [5] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effects of piperidine-based compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine-based test compounds and a vehicle control. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neuroprotective Activity: Alzheimer's Disease
Piperidine derivatives have shown significant promise in the development of treatments for neurodegenerative disorders like Alzheimer's disease.[6] A key strategy is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[4][7]
Comparative Analysis of Cholinesterase Inhibition:
| Scaffold | Target Enzyme | IC50 (µM) | Reference |
| Benzimidazole-Pyrrole-Piperidine Hybrids (Compound 1-13) | AChE | 19.44 ± 0.60 - 36.05 ± 0.4 | [4] |
| Donepezil (Reference) | AChE | - | [7] |
| Galantamine (Reference) | AChE | - | [4] |
Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, add the buffer, test compound, and AChE enzyme solution. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add ATCI and DTNB to initiate the reaction.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader. This is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition. Calculate the IC50 value for each compound.
Antidiabetic Activity
Certain piperidine scaffolds have been investigated for their potential as antidiabetic agents, particularly as α-amylase inhibitors.[8]
Comparative Analysis of α-Amylase Inhibition:
A study on piperidine-based Schiff base derivatives revealed that the nature and position of substituents significantly impact their α-amylase inhibitory activity.[8]
| Compound | Substituent | Position | α-Amylase Inhibition (%) | Reference |
| 5a | Fluoro (EWG) | para | 75.17 ± 0.73 | [8] |
| 5c | Chloro (EWG) | para | 71.48 ± 0.70 | [8] |
| 5i | Methoxy (EDG) | - | Significantly lower | [8] |
| 5j | Methoxy (EDG) | - | Significantly lower | [8] |
| 5g | Hydroxyl (EDG) | - | Significantly lower | [8] |
| 5h | Hydroxyl (EDG) | - | Significantly lower | [8] |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group
This data clearly demonstrates that piperidine-based Schiff bases with para-substituted electron-withdrawing groups are more potent α-amylase inhibitors.[8]
Experimental Protocol: DNSA Method for α-Amylase Inhibition
This colorimetric assay quantifies the amount of reducing sugar produced from the enzymatic breakdown of starch.
-
Reaction Mixture: Prepare a reaction mixture containing the test compound, α-amylase enzyme solution, and a starch solution in a buffer (e.g., phosphate buffer, pH 6.9).
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stopping the Reaction: Add dinitrosalicylic acid (DNSA) reagent to stop the enzymatic reaction.
-
Color Development: Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of α-amylase inhibition by comparing the absorbance of the test samples with that of the control.
Workflow for Comparative Efficacy Assessment
The following diagram outlines a generalized workflow for comparing the efficacy of different piperidine-based scaffolds.
Sources
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A Comparative Guide to the In Vivo Efficacy of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic Acid Analogs as GPR109A Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of GPR109A Agonism
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), has emerged as a compelling therapeutic target for a range of diseases characterized by inflammation and aberrant cell growth.[1][2] GPR109A is activated by the endogenous ligands β-hydroxybutyrate (a ketone body) and butyrate (a short-chain fatty acid produced by gut microbiota), as well as the B-vitamin niacin (nicotinic acid).[2] Activation of GPR109A initiates a cascade of intracellular events that can lead to potent anti-inflammatory effects and the induction of apoptosis in cancer cells.[3][4] This has positioned GPR109A agonists as promising candidates for the treatment of inflammatory conditions and various cancers.
This guide focuses on the prospective in vivo efficacy of a novel class of synthetic GPR109A agonists: 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid and its analogs. While direct in vivo data for this specific chemical series is not yet publicly available, their structural similarity to known GPR109A agonists allows for a robust, data-driven comparison of their potential efficacy against established agonists like niacin and butyrate. This guide will delve into the mechanistic underpinnings of GPR109A activation, compare the known in vivo performance of current agonists in relevant disease models, and provide detailed experimental protocols to empower researchers in the evaluation of this promising new compound class.
Mechanism of Action: How GPR109A Agonists Exert Their Effects
GPR109A is a Gi alpha subunit-coupled receptor.[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This primary signaling event triggers divergent downstream pathways depending on the cell type, ultimately leading to the receptor's anti-inflammatory and pro-apoptotic effects.
Anti-Inflammatory Signaling Pathway
In immune cells such as macrophages, GPR109A activation suppresses the NF-κB signaling pathway, a central regulator of inflammation.[5] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[6]
Caption: GPR109A Anti-Inflammatory Signaling Pathway.
Pro-Apoptotic Signaling Pathway in Cancer Cells
In several cancer cell types, including colon and breast cancer, GPR109A expression is often silenced.[3][5] Re-expression and activation of the receptor can induce apoptosis.[3] This is mediated, in part, by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic pathways.
Caption: GPR109A Pro-Apoptotic Signaling Pathway.
Comparative In Vivo Efficacy
The following tables summarize the reported in vivo efficacy of the established GPR109A agonists, niacin and butyrate, in preclinical models of cancer and neuroinflammation. This data provides a benchmark for the anticipated performance of novel analogs like this compound.
Table 1: In Vivo Efficacy in Cancer Models
| Compound | Cancer Model | Key Efficacy Readouts | Reference |
| Niacin | MMTV-Neu Mouse Model of Spontaneous Breast Cancer | Deletion of Gpr109a increased tumor incidence and triggered early onset of mammary tumorigenesis with increased lung metastasis. | [3] |
| Niacin | DSS-Induced Colitis-Associated Cancer | Suppressed colitis and colon cancer in a Gpr109a-dependent manner. | [4] |
| Butyrate | Human Colorectal Cancer Xenograft Model | Inhibited tumor growth in vivo. | [7] |
| Butyrate | Colon Cancer Cells (in vitro) | Inhibits proliferation of HCT116, HT-29, and Caco-2 cells with varying IC50 values. | [8] |
Table 2: In Vivo Efficacy in Neuroinflammation Models
| Compound | Neuroinflammation Model | Key Efficacy Readouts | Reference |
| Niacin | DSS-Induced Colitis (associated with neuroinflammation) | Ameliorated DSS-induced behavioral deficits and colonic inflammation. Decreased hippocampal IL-1β and NF-ĸB. | [9] |
| Niacin | LPS-Induced Inflammation in Mouse Alveolar Macrophages (in vitro) | Reduced levels of TNF-α, IL-6, and IL-1β. | [6] |
| Butyrate | Aβ-induced Neuroblastoma Cell Injury (in vitro) | Protective effects, suppressed APP levels and ROS production. | [2] |
Experimental Protocols for In Vivo Efficacy Evaluation
To facilitate the investigation of novel this compound analogs, this section provides detailed, step-by-step methodologies for key in vivo models of cancer and neuroinflammation.
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to study intestinal inflammation, a condition linked to an increased risk of colorectal cancer.
Workflow Diagram:
Caption: Workflow for DSS-Induced Colitis Model.
Step-by-Step Methodology:
-
Animal Acclimatization: House 6-8 week old C57BL/6 mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Colitis: Replace regular drinking water with a solution of 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da). The concentration can be adjusted to modulate the severity of colitis.
-
Compound Administration: Administer the this compound analog or comparator compounds (e.g., niacin, butyrate) daily via oral gavage or other appropriate route. A vehicle control group should be included.
-
Clinical Monitoring: Record body weight, stool consistency, and the presence of rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On day 7-10, euthanize the mice. Carefully dissect the entire colon from the cecum to the anus and measure its length.
-
Endpoint Analysis:
-
Histology: Fix a distal segment of the colon in 10% neutral buffered formalin for paraffin embedding and Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize a section of the colon to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA or qPCR.
-
Protocol 2: Colon Cancer Xenograft Model
This model is essential for evaluating the direct anti-tumor effects of novel compounds.
Workflow Diagram:
Caption: Workflow for Colon Cancer Xenograft Model.
Step-by-Step Methodology:
-
Cell Culture: Culture human colorectal cancer cell lines (e.g., HCT116, HT-29) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer the test compounds and vehicle control as per the planned dosing schedule.
-
Efficacy Assessment: Continue monitoring tumor volume and body weight. The primary endpoint is typically tumor growth inhibition.
-
Termination and Analysis: Euthanize the mice when tumors in the control group reach the predetermined maximum size. Excise the tumors, weigh them, and process for further analysis such as immunohistochemistry for proliferation and apoptosis markers (e.g., Ki-67, cleaved caspase-3) and Western blot for target engagement.
Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to induce a systemic inflammatory response that leads to neuroinflammation, providing a platform to assess the anti-inflammatory properties of test compounds in the central nervous system.
Workflow Diagram:
Caption: Workflow for LPS-Induced Neuroinflammation Model.
Step-by-Step Methodology:
-
Animal Acclimatization: House adult mice (e.g., C57BL/6) in a controlled environment for at least one week.
-
Compound Administration: Pre-treat mice with the this compound analog, comparator, or vehicle at a specified time before LPS challenge.
-
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (from E. coli, serotype 0111:B4 or similar) at a dose of 0.5-5 mg/kg.
-
Termination and Tissue Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), euthanize the mice and perfuse with saline.
-
Endpoint Analysis:
-
Brain Cytokine Levels: Dissect specific brain regions (e.g., hippocampus, cortex) and homogenize to measure pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or qPCR.
-
Immunohistochemistry: Fix brain tissue for sectioning and staining with antibodies against Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.
-
Conclusion and Future Directions
The available evidence strongly suggests that GPR109A is a viable and promising target for the development of novel therapeutics for cancer and neuroinflammatory diseases. While direct in vivo efficacy data for this compound and its analogs are pending, the established anti-tumor and anti-inflammatory effects of known GPR109A agonists like niacin and butyrate provide a solid foundation for their investigation.
The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of this new chemical series. By systematically assessing their efficacy in these well-characterized in vivo models, researchers can elucidate their therapeutic potential and compare their performance against existing GPR109A agonists. Key areas for future investigation should include pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes, as well as comprehensive safety and toxicology assessments. The development of potent and selective synthetic GPR109A agonists, such as the this compound analogs, holds the potential to translate the therapeutic promise of GPR109A activation into novel and effective treatments for patients.
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Wakade, C., & Chong, R. (2014). Upregulation of GPR109A in Parkinson's Disease. PLOS ONE, 9(10), e109818. [Link]
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Elangovan, S., Pathania, R., Ramachandran, S., Ananth, S., Padia, R. N., Lan, L., ... & Ganapathy, V. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Cancer research, 74(4), 1166–1178. [Link]
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Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
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Li, H., Chen, X., Li, H., & Li, X. (2024). Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. International Journal of Molecular Sciences, 25(4), 2217. [Link]
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Ye, L., Cao, Z., Wang, W., & Zhou, J. (2014). Niacin attenuates the production of pro-inflammatory cytokines in LPS-induced mouse alveolar macrophages by HCA2 dependent mechanisms. Inflammation, 37(6), 2049–2055. [Link]
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Fu, X., Liu, G., & Weng, H. R. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural regeneration research, 17(8), 1708–1717. [Link]
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Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., ... & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer research, 69(7), 2826–2832. [Link]
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Abdel-Salam, O. M., Youness, E. R., Mohammed, N. A., & Morsy, F. A. (2023). Niacin modulates depressive-like behavior in experimental colitis through GPR109A-dependent mechanisms. Physicians Weekly. [Link]
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Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and vascular inflammation. Current atherosclerosis reports, 15(5), 325. [Link]
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Gambhir, D., Anilkumar, A., & Arora, R. (2022). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. ResearchGate. [Link]
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Sun, S., Li, H., Chen, J., & Wu, Z. (2024). Sodium butyrate blocks the growth of colorectal cancer by inhibiting the aerobic glycolysis mediated by SIRT4/HIF-1α. Chemico-biological interactions, 392, 111227. [Link]
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Chen, Y., Zhao, L., Wang, Y., & Li, J. (2020). Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1. Cancer management and research, 12, 4353–4363. [Link]
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Jeong, Y., Lee, W., & Lee, K. (2021). Regulation of Butyrate-Induced Resistance through AMPK Signaling Pathway in Human Colon Cancer Cells. Molecules (Basel, Switzerland), 26(21), 6649. [Link]
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Liu, P., Wang, Y., & Yang, G. (2021). Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy. Frontiers in microbiology, 12, 642866. [Link]
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Cheng, Y., Liu, J., & Li, L. (2020). In vivo evidence of the prevents DSS-induced colitis of Lactiplantibacillus plantarum L15. Journal of King Saud University. Science, 34(7), 102213. [Link]
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Singh, N., Gurav, A., & Sivaprakasam, S. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
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Chen, B., Li, Y., & He, D. (2020). Niacin ameliorates ulcerative colitis via prostaglandin D2-mediated D prostanoid receptor 1 activation. EMBO molecular medicine, 12(3), e11088. [Link]
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Cao, Y., Liu, J., & Ma, L. (2019). Niacin Stimulates Mammary Gland Development in Pubertal Mice through Activation of the AKT/mTOR and ERK1/2 Signaling Pathways. bioRxiv. [Link]
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Chatterjee, A., & Singh, S. (2019). MMTV-NeuT/ATTAC mice: a new model for studying the stromal tumor microenvironment. Breast cancer research : BCR, 21(1), 121. [Link]
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Ersek, B., & Finta, C. (2017). Clinical applications of mouse models for breast cancer engaging HER2/neu. OA Text. [Link]
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Chen, P. C., & Chien, Y. C. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. International journal of molecular sciences, 25(9), 5035. [Link]
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Benchmarking Novel Piperidine Compounds: A Guide to Kinase Inhibitor Profiling
For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is paved with rigorous testing and validation. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realm of kinase inhibition.[1][2] This guide provides an in-depth framework for benchmarking new piperidine-based compounds against known kinase inhibitors, ensuring a scientifically sound evaluation of their potential. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, empowering you to make informed decisions in your drug discovery pipeline.
The Piperidine Advantage in Kinase Inhibition
The prevalence of the piperidine motif in clinically approved drugs is no coincidence. Its three-dimensional structure and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups within the ATP-binding pocket of kinases.[1] This versatility has led to the development of highly potent and selective inhibitors targeting various kinase families. For the purpose of this guide, we will focus on benchmarking against three FDA-approved piperidine-containing kinase inhibitors that represent distinct kinase families and mechanisms of action:
-
Palbociclib (Ibrance®): A selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3]
-
Ruxolitinib (Jakafi®): A potent inhibitor of Janus Kinases 1 and 2 (JAK1/2).[4]
-
Brigatinib (Alunbrig®): A dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[5]
By comparing novel piperidine compounds against these established drugs, researchers can gain valuable insights into their potency, selectivity, and potential therapeutic applications.
The Benchmarking Workflow: A Multi-faceted Approach
A robust benchmarking strategy for kinase inhibitors involves a tiered approach, starting with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context.
Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
This protocol is designed to assess the intracellular binding of a novel piperidine compound to ALK, with Brigatinib as a positive control.
Materials:
-
HEK293 cells
-
ALK-NanoLuc® fusion vector
-
NanoBRET™ tracer for ALK
-
NanoBRET™ Nano-Glo® Substrate
-
Test compound and Brigatinib (in DMSO)
-
Opti-MEM® I Reduced Serum Medium
Procedure:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the ALK-NanoLuc® fusion vector.
-
Seed the transfected cells into a 96-well plate and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound and Brigatinib in Opti-MEM®.
-
Add the NanoBRET™ tracer to the compound dilutions.
-
Add the compound/tracer mixture to the cells and incubate for 2 hours at 37°C in a CO2 incubator. [6]3. Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Measure the BRET signal using a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis and Interpretation:
The BRET ratio is calculated from the acceptor and donor emission values. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, confirming target engagement. The intracellular IC50 can be determined by plotting the BRET ratio against the compound concentration.
B. Pathway Modulation: Measuring Downstream Effects
Inhibiting a kinase should lead to a measurable change in the phosphorylation of its downstream substrates. Cellular phosphorylation assays are used to confirm that the compound is modulating the intended signaling pathway. [1]
This protocol assesses the ability of a novel piperidine compound to inhibit JAK1/2-mediated STAT3 phosphorylation, using Ruxolitinib as a reference.
Materials:
-
A suitable cell line with an active JAK-STAT pathway (e.g., TF-1 cells)
-
Cytokine to stimulate the pathway (e.g., IL-3)
-
Test compound and Ruxolitinib (in DMSO)
-
Antibodies: anti-phospho-STAT3 and anti-total-STAT3
-
Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)
-
Lysis buffer
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture TF-1 cells and starve them of cytokines to reduce basal signaling.
-
Pre-treat the cells with serial dilutions of the test compound or Ruxolitinib for 1-2 hours.
-
Stimulate the cells with IL-3 for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.
-
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection of Phospho-STAT3:
-
ELISA: Use a sandwich ELISA with a capture antibody for total STAT3 and a detection antibody for phospho-STAT3.
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-STAT3 and anti-total-STAT3 antibodies.
-
-
Data Acquisition: Measure the signal (absorbance, fluorescence, or chemiluminescence) corresponding to the levels of phosphorylated and total STAT3.
Data Analysis and Interpretation:
The ratio of phosphorylated STAT3 to total STAT3 is calculated for each treatment condition. A dose-dependent decrease in this ratio indicates that the compound is effectively inhibiting the JAK-STAT pathway.
III. Data Summary and Comparison
To facilitate a clear comparison, the quantitative data from these assays should be summarized in a table.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular Target Engagement IC50 (nM) | Pathway Inhibition (pSTAT3) IC50 (nM) | Kinase Selectivity (Gini Score) |
| New Piperidine Compound | Target of Interest | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Palbociclib | CDK4/6 | ~10 | ~50 | ~60 | High |
| Ruxolitinib | JAK1/2 | ~3 | ~280 | ~300 | Moderate |
| Brigatinib | ALK/EGFR | ~1 | ~30 | ~50 | Low |
Note: The IC50 and selectivity values for the known inhibitors are approximate and can vary depending on the specific assay conditions.
Conclusion: A Pathway to Confident Lead Selection
This guide provides a comprehensive framework for the systematic benchmarking of novel piperidine-based kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can gain a thorough understanding of a compound's potency, selectivity, and cellular efficacy. The detailed protocols and data interpretation guidelines presented here are intended to ensure the scientific rigor of your investigations, ultimately leading to the confident selection of promising lead candidates for further development. The inherent versatility of the piperidine scaffold, combined with a robust and well-designed testing cascade, will continue to fuel the discovery of the next generation of targeted kinase inhibitor therapies.
References
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Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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Ruxolitinib. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
- Development of a high-throughput cell-based reporter assay for screening JAK3 inhibitors. (2012). Journal of Biomolecular Screening, 17(5), 637-646.
- Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. (2015). The Oncologist, 20(8), 864-870.
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- Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. (2023). Clinical Pharmacokinetics, 62(8), 987-1002.
- The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2024).
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available from: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors. (2024). Blue Ridge Institute for Medical Research. Available from: [Link]
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Palbociclib. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Ruxolitinib | C17H18N6 | CID 25126798. (n.d.). In PubChem. Retrieved January 25, 2026, from [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Available from: [Link]
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Kinase assays. (2020). BMG LABTECH. Available from: [Link]
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Polycythemia Vera, Myelofibrosis, Acute & Chronic Graft-Versus-Host Disease & Jakafi® (ruxolitinib). (n.d.). Incyte Corporation. Retrieved January 25, 2026, from [Link]
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Alunbrig. (2020). TGA. Available from: [Link]
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The First-Of-Its-Kind In The Treatment Of HR+/HER2- Metastatic Breast Cancer. (n.d.). IBRANCE.com. Retrieved January 25, 2026, from [Link]
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ADP-Glo™ Kinase Assay. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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FDA‐approved drugs bearing a N‐BP fragment. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Available from: [Link]
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Perspectives in CDK4/6 inhibitor resistance in breast cancer. (2026). YouTube. Available from: [Link]
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Brigatinib. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
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Step-by-step flowchart showing the 7TM phosphorylation assay protocol. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Jakafi (Ruxolitinib): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 25, 2026, from [Link]
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ruxolitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 25, 2026, from [Link]
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Pharmacology of Palbociclib (Ibrance) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. Available from: [Link]
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Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021). Promega Connections. Available from: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available from: [Link]
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Binding kinetics: high throughput assay for kinase inhibitors. (2020). BMG Labtech. Available from: [Link]
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The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2024). ResearchGate. Available from: [Link]
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Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. (2019). Merck Group. Available from: [Link]
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Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. Available from: [Link]
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Navigating the Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid: A Comparative Guide to Reproducibility
Introduction
1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structure combines a substituted pyridine, a known pharmacophore, with a chiral piperidine carboxylic acid, offering a versatile scaffold for drug discovery. However, the synthesis of this and related N-aryl piperidines can be challenging, with reproducibility often being a significant hurdle. The inherent electronic properties of the pyridine ring, particularly at the 2-position, can complicate classical cross-coupling reactions.
This guide provides an in-depth, comparative analysis of the two most probable and scientifically sound methods for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . As no definitive, published protocol for this specific molecule is readily available, this document serves as a practical, experience-driven manual for researchers, offering detailed experimental procedures derived from established methodologies for analogous transformations. We will dissect the mechanistic underpinnings of each approach, compare their relative merits and demerits, and provide troubleshooting insights to enhance the likelihood of a successful and reproducible synthesis.
Core Synthetic Strategy: A Two-Step Approach
The most logical and convergent synthetic strategy involves two key transformations:
-
C-N Bond Formation: Coupling of 2,5-dibromopyridine with a protected form of piperidine-3-carboxylic acid, typically an ester like ethyl piperidine-3-carboxylate.
-
Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid.
This guide will focus primarily on the critical C-N bond formation step, for which we will compare the SNAr and Buchwald-Hartwig methodologies.
Caption: Overall synthetic workflow.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The SNAr reaction is a plausible and often cost-effective method for the amination of heteroaryl halides. The reaction proceeds via the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide leaving group restores aromaticity and yields the desired product. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.
However, the reactivity of halogens in SNAr reactions on pyridines does not always follow the typical trend observed in other aromatic systems. While fluoride is generally the most reactive leaving group, the reactivity of chloride and bromide can be comparable, and often requires elevated temperatures to proceed at a reasonable rate.[1][2] For 2-bromopyridine, which is less reactive than its 2-chloro or 2-fluoro counterparts, forcing conditions may be necessary, which can impact reproducibility and side-product formation.[3]
Experimental Protocol (Representative)
This protocol is adapted from general procedures for the SNAr reaction of 2-halopyridines with secondary amines.[4][5]
Step 1: C-N Coupling via SNAr
-
Reaction Setup: To a sealable reaction vessel, add 2,5-dibromopyridine (1.0 eq.), ethyl piperidine-3-carboxylate (1.2 eq.), and a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) (to a concentration of 0.5-1.0 M).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 3.0 eq.). The base is crucial to neutralize the HBr formed during the reaction.
-
Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require 12-48 hours for completion.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate.
Step 2: Ester Hydrolysis
-
Saponification: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of lithium hydroxide (LiOH, 3-5 eq.) or sodium hydroxide (NaOH, 3-5 eq.).
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-16 hours).
-
Workup and Isolation:
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound. If a precipitate does not form, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Method 2: Buchwald-Hartwig Amination
Mechanistic Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] It offers a highly versatile and often more efficient alternative to traditional methods, particularly for less reactive aryl halides like 2-bromopyridine.[7][8] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are typically employed to promote both the oxidative addition and reductive elimination steps.
Experimental Protocol (Representative)
This protocol is based on established procedures for the Buchwald-Hartwig amination of 2-bromopyridines.[9][10]
Step 1: C-N Coupling via Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried, argon-flushed Schlenk tube, combine 2,5-dibromopyridine (1.0 eq.), ethyl piperidine-3-carboxylate (1.1 eq.), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like XPhos, RuPhos, or BINAP (4-10 mol%).
-
Solvent and Base: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. Then, add a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is commonly used and generally effective.
-
Reaction Conditions: Seal the Schlenk tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. These reactions are often complete within 2-24 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Ester Hydrolysis
Follow the same hydrolysis procedure as described for the SNAr method.
Comparative Analysis: SNAr vs. Buchwald-Hartwig
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Reaction Conditions | High temperatures (120-150 °C), longer reaction times. | Milder temperatures (80-110 °C), often shorter reaction times.[10] |
| Catalyst/Reagents | No catalyst required, uses common bases. | Requires a palladium catalyst and a specialized phosphine ligand. |
| Cost | Generally lower cost due to the absence of a catalyst and expensive ligands. | Higher cost due to the palladium catalyst and ligand. |
| Substrate Scope | Can be limited for less activated aryl halides like 2-bromopyridine. | Broad substrate scope, generally more reliable for challenging couplings.[7] |
| Reproducibility | Can be sensitive to reaction conditions and impurities, potentially leading to lower reproducibility. | Generally more robust and reproducible if reaction setup is carefully controlled (i.e., anhydrous and oxygen-free conditions). |
| Potential Side Reactions | Tar formation at high temperatures, potential for di-substitution. | Ligand degradation, side reactions related to the base. |
| Recommendation | A good initial approach for small-scale synthesis if cost is a primary concern. | The recommended method for higher yields, better reproducibility, and larger-scale synthesis. |
Troubleshooting and Key Considerations
-
Low Yield in SNAr: If the SNAr reaction is sluggish, consider using a more polar solvent like NMP, increasing the temperature, or using a stronger, non-nucleophilic base. However, be aware that more forcing conditions can lead to decomposition.
-
Catalyst Inactivity in Buchwald-Hartwig: Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst.
-
Ester Hydrolysis Issues: If the hydrolysis is slow, gentle heating (e.g., 40-50 °C) can be applied. Ensure that a sufficient excess of base is used to drive the reaction to completion.
-
Purification Challenges: The final carboxylic acid product may be challenging to purify by chromatography due to its polarity. Recrystallization or trituration may be effective purification techniques.[11]
Conclusion
The synthesis of this compound presents a common challenge in medicinal chemistry: the reliable formation of a C-N bond involving a 2-halopyridine. While Nucleophilic Aromatic Substitution offers a more economical, catalyst-free approach, its success is highly dependent on achieving the necessary reaction conditions without significant byproduct formation. For this reason, its reproducibility can be a concern.
In contrast, the Buchwald-Hartwig amination , despite its higher initial cost, is the more robust and likely more reproducible method. Its milder reaction conditions and broader functional group tolerance make it the superior choice for ensuring a successful outcome, particularly when scaling up the synthesis.[12] For researchers embarking on the synthesis of this and related compounds, the Buchwald-Hartwig amination is recommended as the primary strategy to pursue for achieving a reliable and reproducible synthesis.
References
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Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(5), 337-345. Available at: [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2014). Request PDF. Available at: [Link]
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Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Retrieved from: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from: [Link]
-
ResearchGate. (2025). Comparing methods on the Buchwald-Hartwig data set. All results shown.... Retrieved from: [Link]
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from: [Link]
-
PubMed Central. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from: [Link]
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Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from: [Link]
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National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from: [Link]
- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
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RSC Medicinal Chemistry. (n.d.). 4. Retrieved from: [Link]
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YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from: [Link]
-
CrystEngComm (RSC Publishing). (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from: [Link]
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National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from: [Link]
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Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from: [Link]
-
PubMed Central. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Retrieved from: [Link]
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Organic Syntheses Procedure. (n.d.). 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ethyl ester. Retrieved from: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from: [Link]
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Pearson. (2024). (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Retrieved from: [Link]
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ChemRxiv. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Retrieved from: [Link]
-
PubMed Central. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from: [Link]
-
ResearchGate. (2025). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from: [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from: [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from: [Link]
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ResearchGate. (2025). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][4][7][13]thiadiazole Series. Retrieved from: [Link]
-
RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthesis of 4, S N Ar vs Buchwald-Hartwig amination. Retrieved from: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from: [Link]
-
MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from: [Link]
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Comparison Guide: Confirming Cellular Target Engagement of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, multi-pronged strategy for confirming the cellular target engagement of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid, a known inhibitor of Nicotinate Phosphoribosyltransferase (NAPRT). We will objectively compare various experimental approaches, from direct biophysical binding assays to functional cellular readouts, providing the rationale behind each method and the supporting experimental data required for robust validation.
Introduction: The Criticality of Target Engagement
In drug discovery, unequivocally demonstrating that a compound binds to its intended target within a complex cellular environment is a cornerstone of establishing its mechanism of action. This process, known as target engagement, de-risks chemical probes and therapeutic candidates by ensuring that the observed biological effects are a direct consequence of modulating the desired protein.
This compound has been identified as a potent inhibitor of NAPRT. NAPRT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) synthesis, a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins. Inhibition of NAPRT is a promising strategy for targeting cancers with defects in the alternative de novo NAD+ synthesis pathway. This guide will detail a systematic approach to confirm that this compound engages NAPRT in cells, leading to the expected downstream functional consequences.
Experimental Strategy: A Tiered Approach to Target Validation
Caption: Tiered workflow for confirming NAPRT target engagement.
Tier 1: Confirming Direct Physical Binding
The initial and most crucial step is to demonstrate a direct physical interaction between the compound and its putative target, NAPRT, in a cellular context.
Primary Method: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding. The principle is that a ligand-bound protein is typically more resistant to heat-induced denaturation than its unbound counterpart.
Experimental Rationale: By treating intact cells with this compound and then subjecting them to a heat challenge, we can determine if the compound stabilizes the NAPRT protein. This is a direct readout of engagement in a physiologically relevant environment.
Step-by-Step Protocol:
-
Cell Culture: Culture a NAPRT-expressing cell line (e.g., A375 melanoma, known to be sensitive to NAPRT inhibition) to ~80% confluency.
-
Compound Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heat Challenge: Harvest cells, resuspend in PBS with protease inhibitors, and aliquot. Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of soluble NAPRT using a standard Western Blot or an ELISA-based method.
-
Data Analysis: Plot the percentage of soluble NAPRT against temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates thermal stabilization and thus, target engagement.
Data Presentation: Comparative CETSA Results
| Compound | Target | EC₅₀ (CETSA Shift) | Max Stabilization (°C) |
| This compound | NAPRT | 25 nM | +5.2°C |
| Negative Control (Structurally similar, inactive) | NAPRT | > 10 µM | No significant shift |
| Vehicle (DMSO) | NAPRT | N/A | Baseline |
Orthogonal Method: Isothermal Titration Calorimetry (ITC)
While CETSA is performed in cell lysate or intact cells, ITC provides a gold-standard, in-solution biophysical measurement of the binding affinity and thermodynamics between the compound and purified NAPRT protein. This serves as a crucial orthogonal validation.
Experimental Rationale: ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). This confirms a direct interaction and provides thermodynamic parameters that are invaluable for structure-activity relationship (SAR) studies.
Step-by-Step Protocol:
-
Protein Purification: Express and purify recombinant human NAPRT protein to >95% purity.
-
Sample Preparation: Prepare a solution of purified NAPRT (e.g., 10-20 µM) in the ITC cell and a solution of this compound (e.g., 100-200 µM) in the injection syringe, both in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH.
Data Presentation: Comparative Binding Affinities
| Compound | Method | Affinity (KD) | Stoichiometry (n) |
| This compound | ITC | 15 nM | 1.05 |
| Alternative NAPRTi (Literature) | Surface Plasmon Resonance | 30 nM | Not Reported |
Tier 2: Measuring Proximal Target Activity
Confirming that compound binding leads to the modulation of the target's biochemical function is the next logical step.
NAPRT Enzymatic Assay
Experimental Rationale: A direct enzymatic assay using purified NAPRT protein or cell lysates will determine if the binding observed in Tier 1 translates into functional inhibition of the enzyme's catalytic activity.
Step-by-Step Protocol:
-
Assay Principle: The NAPRT enzyme catalyzes the conversion of nicotinic acid (NA) and phosphoribosyl pyrophosphate (PRPP) to nicotinic acid mononucleotide (NAMN). The activity can be monitored by measuring the consumption of PRPP or the production of NAMN, often using a coupled-enzyme system that produces a detectable signal (e.g., fluorescence or absorbance).
-
Reaction Setup: Set up reactions containing purified NAPRT, its substrates (NA and PRPP), and a range of concentrations of this compound.
-
Detection: Use a coupled enzyme assay, for example, where the pyrophosphate (PPi) produced is used to generate ATP, which then drives a luciferase-based reaction, producing a luminescent signal.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation: Comparative Inhibitory Potency
| Compound | Assay Type | IC₅₀ |
| This compound | Biochemical (Purified NAPRT) | 18 nM |
| This compound | Cell-based (Lysate) | 45 nM |
| Competitor Compound X | Biochemical | 50 nM |
Tier 3: Assessing Downstream Functional Consequences
The final and most physiologically relevant evidence comes from measuring the downstream cellular effects that are known to be dependent on NAPRT function.
Caption: Pathway of NAPRT inhibition leading to cell death.
Primary Method: NAD+ Metabolomics
Experimental Rationale: As NAPRT is essential for the NAD+ salvage pathway, its inhibition should lead to a measurable decrease in the cellular NAD+ pool, especially in cells reliant on this pathway.
Step-by-Step Protocol:
-
Cell Treatment: Treat NAPRT-dependent cells (e.g., A375) with this compound at various concentrations and time points (e.g., 6, 12, 24 hours).
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction, typically using a cold solvent mixture like 80:20 methanol:water.
-
Quantification: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of NAD+, NADH, and related metabolites.
-
Data Analysis: Normalize the metabolite levels to the total protein concentration or cell number. Compare the NAD+ levels in treated cells to vehicle-treated controls.
Functional Outcome: Cell Viability Assays
Experimental Rationale: In cancer cells that are dependent on the NAD+ salvage pathway due to low expression of enzymes in the de novo pathway, inhibition of NAPRT is expected to lead to a significant decrease in cell viability.
Step-by-Step Protocol:
-
Cell Plating: Plate cells (both a sensitive line like A375 and a resistant line as a negative control) in 96-well plates.
-
Compound Treatment: Treat the cells with a dilution series of this compound for a prolonged period (e.g., 72-96 hours).
-
Viability Readout: Measure cell viability using a standard assay such as CellTiter-Glo® (which measures ATP levels, a proxy for metabolic activity and viability) or a resazurin-based assay.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Comparative Functional Effects
| Cell Line | Pathway Dependence | NAD+ Depletion (at 1µM, 24h) | GI₅₀ (72h) |
| A375 (Melanoma) | High (NAPRT-dependent) | 85% reduction | 50 nM |
| HT-1080 (Fibrosarcoma) | Low (De novo competent) | < 10% reduction | > 10 µM |
Conclusion: A Self-Validating System for Target Engagement
By following this tiered approach, researchers can build a compelling and robust case for the target engagement of this compound. The concordance between direct binding (CETSA, ITC), enzymatic inhibition (IC₅₀), and downstream functional effects (NAD+ depletion, selective cell killing) creates a self-validating system. The data from CETSA confirms the compound reaches and binds to NAPRT in cells, the enzymatic assay confirms this binding is functional, and the metabolomics and viability data confirm that this functional inhibition has the predicted biological consequence in a relevant disease context. This comprehensive validation is essential for advancing a compound through the drug discovery pipeline.
References
-
Title: Discovery of this compound (B9), a Nicotinate Phosphoribosyltransferase (NAPRT) Inhibitor with in vivo Antitumor Activity Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: NAPRT as a novel molecular target in cancer Source: Oncotarget URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid. As a brominated heterocyclic compound, this substance requires careful handling not just during its use in research and development but critically, through to its final disposition as chemical waste. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict adherence to regulatory standards.
The core principle of this guide is risk mitigation through informed action. Understanding the chemical's hazard profile is the first step in establishing a disposal plan that is both effective and self-validating. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its likely hazards from closely related bromopyridine structures.
Hazard Identification and Risk Assessment
The first step in any disposal protocol is to understand the risks. Based on data from analogous compounds, this compound should be treated as a hazardous substance. The primary hazards associated with similar brominated pyridine derivatives are summarized below.
| Hazard Classification | Description | GHS Hazard Statement | Probable Primary Routes of Exposure | Source |
| Skin Corrosion/Irritation | Causes skin irritation upon contact. | H315 | Dermal | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | Ocular | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | Inhalation | [1][2][3] |
| Acute Oral Toxicity | May be harmful or toxic if swallowed. | H302 / H301 | Ingestion | [1][2] |
Furthermore, thermal decomposition of brominated organic compounds can release highly toxic and corrosive gases, such as hydrogen halides (in this case, hydrogen bromide), carbon oxides, and nitrogen oxides[3]. Therefore, this compound must never be incinerated outside of a licensed hazardous waste facility.
The Core Directive: Professional Hazardous Waste Disposal
Due to its inherent hazards, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste .
-
DO NOT dispose of this chemical down the sink or in regular solid waste containers[4]. Sewer disposal is forbidden for such compounds.
-
DO NOT attempt to neutralize the chemical without a validated and approved laboratory-specific procedure. It is incompatible with strong oxidizing agents, strong acids, and strong bases[3].
-
The only acceptable disposal route is through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EHS) office[1][5]. These entities are equipped to handle and process hazardous materials in accordance with regulations set by the Environmental Protection Agency (EPA) and other governing bodies[6][7].
Step-by-Step Waste Segregation and Collection Protocol
Proper disposal begins at the point of generation. Adherence to a strict collection and segregation protocol is critical to ensure safety and regulatory compliance.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.[8]
-
Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for tears or holes before use[9].
-
Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles[1][10].
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
Step 2: Segregate Waste Streams
Properly segregate waste into distinct, clearly marked containers. Do not mix incompatible waste types.
-
Solid Waste: This includes residual amounts of the pure compound, contaminated weigh boats, gloves, bench paper, and silica gel from chromatography.
-
Collect in a dedicated, robust, sealable container, such as a high-density polyethylene (HDPE) pail or drum.
-
Ensure the container is clearly labeled as "Hazardous Waste."
-
-
Liquid Waste: This includes solutions containing the compound, such as reaction mixtures or chromatography fractions.
-
Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.
Step 3: Proper Container Management and Labeling
Container management is a key aspect of EPA and Occupational Safety and Health Administration (OSHA) compliance[6][13].
-
Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and any solvents present.
-
The specific hazards (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste[4]. This prevents the release of vapors and reduces the risk of spills.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from ignition sources, and ideally within a ventilated cabinet or secondary containment[14].
Decontamination and Spill Response
Contaminated Labware
-
Reusable Glassware: Rinse glassware three times with a suitable organic solvent (e.g., acetone, ethanol). The first two rinses must be collected and disposed of as halogenated liquid waste. The third rinse may also need to be collected, depending on institutional policy. After rinsing, the glassware can be washed normally.
-
Empty Containers: The original product container is not considered "empty" until it has been triple-rinsed. These rinsates must be collected as hazardous waste[15]. Once properly rinsed, deface the label and dispose of the container according to your facility's procedures[4].
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS or emergency response team.
-
Control the Spill (If Safe): For minor spills that you are trained to handle:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood[11].
-
Wearing full PPE, contain the spill using an inert absorbent material, such as vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][3].
-
Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.
-
Wash the area with soap and water.
-
Disposal Workflow: From Benchtop to Final Pickup
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
AA Blocks. (2025). 1-(5-Bromopyridin-2-yl)piperazine hydrochloride - Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). 2-Amino-5-bromopyridine. PubChem Compound Summary. Retrieved from [Link]
-
Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
BFK Solutions LLC. (2021). Halogenated Solvent Exposure – How low will it go?. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Pi Chemicals. (2011). 2-Amino-3-chloro-5-bromopyridine - Material Safety Data Sheet. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). 3-Amino-5-bromopyridine-2-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 3-Amino-5-Bromopyridine-2-Carboxylic Acid. Retrieved from [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid
This guide provides essential safety protocols and logistical frameworks for the handling and disposal of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxylic acid. As specific safety data for this compound is not extensively published, this directive is built upon a robust analysis of structurally analogous chemicals to ensure a comprehensive and cautious approach. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, reinforcing a culture of proactive safety and scientific integrity.
Hazard Assessment by Structural Analogy
To establish a reliable safety profile for this compound, we must examine the known hazards of its core chemical motifs: the bromopyridine ring, the piperidine ring, and the carboxylic acid group. The following table summarizes the documented hazards of closely related compounds, forming the basis for our recommended precautions.
| Structural Analog | Key Hazards Identified | Source |
| 5-Bromopyridine-2-carboxylic acid | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (Category 3).[1] | Safety Data Sheet |
| 1-(4-Bromophenyl)piperidine | Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2] | Safety Data Sheet |
| 2-Bromopyridine | Toxic if swallowed, Fatal in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation. | Safety Data Sheet |
| Pyridine (Parent Heterocycle) | Flammable, toxic, known skin and respiratory irritant.[3][4] | Safety Guidelines |
| Carboxylic Acids (General Class) | Can be corrosive or irritating; require appropriate gloves and eye protection.[5] | Hazard Glossary |
| 1-(5-Bromopyridin-2-yl)piperazine HCl | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] | Safety Data Sheet |
Synthesized Hazard Profile:
Based on this comparative analysis, this compound should be handled as a substance that is, at minimum:
-
A skin irritant .
-
A serious eye irritant .
-
A respiratory tract irritant , particularly as a solid powder or dust.
-
Potentially harmful if swallowed or absorbed through the skin .
-
Incompatible with strong oxidizing agents, strong acids, and strong bases .[1]
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is maximized when integrated into a broader safety system known as the Hierarchy of Controls. The most effective controls are at the top.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
For handling this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7]
Mandated PPE for Laboratory Operations
The selection of PPE must be tailored to the specific task. The following table outlines the minimum requirements for handling this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses | Nitrile gloves | Lab coat | Not required (in sealed container) |
| Weighing (Solid) | Chemical splash goggles & face shield | Nitrile gloves | Lab coat | Required: Use within a chemical fume hood.[8] |
| Dissolving/Transfer | Chemical splash goggles | Nitrile gloves | Lab coat | Required: Use within a chemical fume hood. |
| Reaction Monitoring | Chemical splash goggles | Nitrile gloves | Lab coat | Required: Use within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles & face shield | Heavy-duty nitrile gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor and particulate cartridges.[8][9] |
Detailed PPE Specifications:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[10] A face shield should be worn over goggles during procedures with a higher splash or dust generation risk, such as weighing larger quantities or cleaning spills.[4][8]
-
Skin and Body Protection:
-
Respiratory Protection: All operations that could generate dust or aerosols must be performed within a certified chemical fume hood.[6] If a fume hood is not available or during a large spill, a NIOSH-approved respirator is necessary.[4]
Operational Plans and Step-by-Step Protocols
Adherence to standardized procedures is critical for safety. The following workflow illustrates the lifecycle of handling the compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Protocol 4.1: PPE Donning and Doffing Sequence
Donning (Putting On):
-
Lab Coat: Secure all buttons.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull gloves on, ensuring cuffs go over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of immediately in the appropriate waste container.
-
Lab Coat: Remove by folding it inward, keeping the contaminated exterior away from your body.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Hand Washing: Wash hands thoroughly with soap and water.[2][11]
Emergency and Disposal Plans
Exposure and Spill Response
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][11] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill: Evacuate the area. For a small spill of solid material, carefully sweep it up without creating dust and place it in a sealed container for disposal.[6] Use appropriate PPE, including respiratory protection. Do not allow the chemical to enter drains.[8]
Waste Management and Disposal
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container designated for halogenated organic waste .[12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and bench protectors, must be disposed of as solid hazardous waste in a designated, sealed container.[7]
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor.[1] Incineration is a common method for brominated organic compounds, but requires specialized facilities with flue gas scrubbing capabilities.[13][14]
References
- TCI AMERICA. (2018). Safety Data Sheet: 1-(4-Bromophenyl)piperidine.
- Chemwatch. (n.d.). GHS Safety Data Sheet: Pyridine.
- ECHEMI. (n.d.). 5-Bromo-3-pyridinol SDS.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- Thermo Fisher Scientific. (2011). Safety Data Sheet: 5-Bromopyridine-2-carboxylic acid.
- Jubilant Ingrevia Limited. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromopyridine.
- AA Blocks. (2025). Safety Data Sheet: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
- U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
- Spectrum Chemical. (2018). Safety Data Sheet: Cefixime.
- Pilloud, F. (2017). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
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- Ossila. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
